4-Hydroxypiperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxypiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(9)6(10)1-3-8-4-2-6/h8,10H,1-4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWXKZSATLYJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Hydroxypiperidine-4-carboxamide chemical structure and properties
Core Scaffold Analysis & Synthetic Methodologies
Executive Summary: The "Polar Pivot" in Drug Design
In the landscape of fragment-based drug discovery (FBDD), 4-hydroxypiperidine-4-carboxamide represents a high-value "polar pivot" scaffold. Unlike the ubiquitous isonipecotamide (piperidine-4-carboxamide), the introduction of the C4-hydroxyl group creates a geminally disubstituted center that fundamentally alters the physicochemical profile. This moiety serves two critical functions: it lowers lipophilicity (
This guide outlines the structural properties, validated synthetic routes, and medicinal utility of this scaffold, distinguishing it from its non-hydroxylated analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The 4-hydroxy-4-carboxamide moiety is often handled as its N-protected intermediate (e.g., N-Boc) or as a hydrochloride salt due to the high polarity of the free base.
| Property | Data / Descriptor |
| Chemical Name | 4-Hydroxypiperidine-4-carboxamide |
| Common Synonyms | 4-Carbamoyl-4-hydroxypiperidine; 4-Hydroxyisonipecotamide |
| Molecular Formula | |
| Molecular Weight | 144.17 g/mol |
| CAS Number (Salt/Derivs) | Note: Often cited via N-Boc acid precursor (CAS 495414-64-7) or N-Benzyl analog (CAS 59119-18-5). |
| Solubility | Highly soluble in |
| pKa (Calculated) | ~8.5 (Piperidine NH), ~13 (Amide) |
| Topological Polar Surface Area | ~83 |
Structural Differentiator: Unlike simple piperidines, the gem-disubstitution at C4 creates a "steered" conformation. The bulky carboxamide group typically prefers the equatorial position in N-substituted derivatives to minimize 1,3-diaxial interactions, presenting the hydroxyl group axially, or vice-versa depending on N-substitution, allowing for tunable vector exploration.
Validated Synthetic Protocols
The synthesis of 4-hydroxypiperidine-4-carboxamide is non-trivial due to the competing hydrolysis of the nitrile intermediate to the carboxylic acid. The Cyanohydrin Route is the industry standard for accessing the amide with high fidelity.
Synthetic Pathway Visualization
Figure 1: Step-wise synthesis from commercially available N-Boc-4-piperidone. The critical step is the controlled hydrolysis of the nitrile.
Detailed Experimental Protocol
Step 1: Formation of N-Boc-4-hydroxy-4-cyanopiperidine
-
Reagents: N-Boc-4-piperidone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (
, cat). -
Procedure:
-
Dissolve N-Boc-4-piperidone in anhydrous
under . -
Add catalytic
followed by dropwise addition of TMSCN at 0°C. -
Stir at RT for 2–4 hours (Monitor by TLC; ketone disappearance).
-
Quench with MeOH/Citric acid to desilylate the intermediate.
-
Critical: The cyanohydrin is reversible under basic conditions; maintain neutral/mildly acidic workup.
-
Step 2: Radziszewski Hydrolysis (Nitrile
-
Rationale: Standard acid/base hydrolysis often over-hydrolyzes to the carboxylic acid. The Radziszewski reaction uses hydroperoxide anion to stop selectively at the amide.
-
Reagents: Cyanohydrin intermediate, 30%
, , DMSO or MeOH. -
Procedure:
-
Dissolve the cyanohydrin in DMSO (or MeOH).
-
Cool to 0°C. Add
(0.5 eq). -
Add 30%
(2–3 eq) dropwise (Exothermic!). -
Allow to warm to RT. Oxygen evolution indicates reaction progress.
-
Workup: Dilute with water, extract with EtOAc. The amide is polar; multiple extractions or continuous extraction may be required.
-
Step 3: Boc-Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Stir the N-Boc amide in HCl/Dioxane for 1 hour. Precipitate the salt with
. Filter and dry under vacuum to yield 4-hydroxypiperidine-4-carboxamide hydrochloride .
Medicinal Chemistry Applications
Scaffold Utility & Pharmacophore Mapping
This scaffold is a "privileged structure" in GPCR and kinase drug discovery.
-
LogP Modulation: Replacing a hydrogen or alkyl group with the 4-OH lowers cLogP by ~1.5 units, significantly improving solubility and reducing non-specific binding.
-
Conformational Locking: The gem-disubstitution restricts the "flickering" of the piperidine chair, reducing the entropic penalty upon binding to a protein target.
-
Interaction Vectors:
-
Amide: Acts as a dual H-bond donor/acceptor (e.g., interacting with backbone carbonyls).
-
Hydroxyl: Acts as a specific H-bond donor or acceptor, often bridging water molecules in the active site.
-
Case Studies
-
Glutaminyl Cyclase Inhibitors: The 4-carboxamide piperidine core has been utilized to target secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's pathology.[1] The amide group coordinates the active site zinc or interacts with catalytic residues [1].
-
Histamine H3 Antagonists: 4-Hydroxypiperidine derivatives serve as non-imidazole scaffolds for H3 receptors. The polar head group (OH/Amide) helps navigate the solvent-exposed region of the GPCR while the piperidine nitrogen forms a crucial salt bridge [2].
Safety & Handling (MSDS Summary)
-
Hazards:
-
Cyanide Intermediates: Step 1 involves TMSCN or KCN. Extreme caution and specific cyanide waste protocols are mandatory.
-
Amide Product: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2).
-
-
Storage: Hygroscopic. Store the HCl salt in a desiccator at -20°C.
-
Stability: The 4-hydroxy-4-carboxamide is stable to racemization (achiral unless N-substituted unsymmetrically) but can undergo retro-aldol-like decomposition under forcing basic conditions.
References
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Source: Int J Biol Macromol. 2021 Feb 15;170:415-423.[1] Link:
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Source: Molecules. 2018 Apr 19;23(4):959. Link:
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Source: Org.[2] Synth. 2024, 101, 327–341.[2] Link:
-
Bucherer-Bergs Reaction Mechanism & Applications. Source: Molecules. 2021 Jun 30;26(13):4024.[3] Link:
Sources
CAS number for 4-hydroxy-4-piperidinecarboxamide derivatives
Technical Deep Dive: 4-Hydroxy-4-Piperidinecarboxamide Scaffolds
Executive Summary The 4-hydroxy-4-piperidinecarboxamide scaffold represents a critical, albeit often elusive, intermediate in the synthesis of neuroactive small molecules.[1] Distinct from its more common 4-phenyl analogs (used in opioid synthesis like loperamide), this hydrophilic scaffold serves as a primary building block for Neurokinin-1 (NK1) receptor antagonists , muscarinic receptor modulators , and spiro-cyclic lactams.[1]
This guide provides the validated CAS registry data, a self-validating synthesis protocol from commercial precursors, and a structural analysis of key derivatives used in modern drug development.[1]
Part 1: Chemical Identity & CAS Registry[2][3][4][5]
The parent molecule is unstable as a free base due to the polarity and potential for self-condensation; it is most frequently handled as a hydrochloride salt or in its N-protected forms.[1]
Table 1: Validated CAS Registry for 4-Hydroxy-4-Piperidinecarboxamide & Derivatives
| Compound Identity | Chemical Structure Description | CAS Registry Number | Molecular Weight |
| Parent (HCl Salt) | 4-Hydroxy-4-piperidinecarboxamide hydrochloride | 240400-87-7 | 180.63 g/mol |
| Parent (Free Base) | 4-Hydroxy-4-piperidinecarboxamide | 693285-66-4 | 144.17 g/mol |
| N-Boc Derivative | tert-Butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate | 495414-67-0 | 244.29 g/mol |
| N-Benzyl Derivative | 1-Benzyl-4-hydroxy-4-piperidinecarboxamide | 27771-25-1 | 234.29 g/mol |
| Key Precursor (Nitrile) | 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile | 6094-60-6 | 216.28 g/mol |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Note: Do not confuse these with isonipecotamide (CAS 39546-32-2), which lacks the 4-hydroxy group, or 4-hydroxypiperidine (CAS 5382-16-1), which lacks the carboxamide.
Part 2: Synthetic Pathways & Protocols
The synthesis of 4-hydroxy-4-piperidinecarboxamide is a classic example of a modified Strecker synthesis followed by controlled hydrolysis.[1] The presence of the 4-hydroxyl group prevents the use of standard vigorous acid hydrolysis (which would lead to dehydration to the alkene), requiring specific temperature control.[1]
Validated Synthesis Workflow
The most robust route proceeds via the cyanohydrin intermediate derived from N-protected 4-piperidone.[1]
Figure 1: Step-wise synthesis from commercially available piperidone precursors.
Detailed Experimental Protocol
Step 1: Formation of the Cyanohydrin (CAS 6094-60-6) [1]
-
Reagents: 1-Benzyl-4-piperidone, Potassium Cyanide (KCN), Hydrochloric Acid.[1]
-
Protocol: Dissolve 1-benzyl-4-piperidone in water/methanol. Cool to 0°C. Add KCN (1.1 eq) slowly. Add concentrated HCl dropwise, maintaining temperature <10°C. Stir for 2 hours.
-
Causality: Low temperature is mandatory to favor the kinetic cyanohydrin product over the thermodynamic equilibrium, preventing the retro-aldol-like decomposition.[1]
-
Validation: IR spectroscopy should show a sharp nitrile peak at ~2230 cm⁻¹.[1]
Step 2: Controlled Hydrolysis to Amide (CAS 27771-25-1) [1]
-
Reagents: 90% Sulfuric Acid (H₂SO₄).[1]
-
Protocol: Add the cyanohydrin solid in portions to stirred 90% H₂SO₄ at 0-5°C. Once addition is complete, allow to warm to room temperature (20-25°C) and stir for 12-18 hours. Pour onto crushed ice and neutralize with Ammonium Hydroxide.
-
Critical Control Point: Do not heat above 50°C. High temperatures will cause dehydration of the tertiary alcohol, yielding the 4,5-unsaturated amide (a common impurity).[1]
-
Validation: Disappearance of the nitrile peak (2230 cm⁻¹) and appearance of amide carbonyl doublets (1650-1690 cm⁻¹) in IR.[1]
Step 3: Hydrogenolysis (Deprotection) [1]
-
Reagents: H₂ gas (1 atm), 10% Pd/C catalyst, Methanol.
-
Protocol: Dissolve the N-benzyl amide in methanol. Add 10 wt% Pd/C. Stir under H₂ balloon for 4-6 hours. Filter through Celite.[1] Convert to HCl salt using HCl/Dioxane for stability.[1]
Part 3: Structural Activity & Applications
The 4-hydroxy-4-piperidinecarboxamide motif serves as a "polar core" in medicinal chemistry, often used to improve the solubility of lipophilic drugs or to engage in specific H-bond networks within a receptor pocket.[1]
Key Applications:
-
NK1 Receptor Antagonists: The scaffold mimics the Substance P binding core.[1] The 4-OH group acts as a hydrogen bond donor/acceptor, critical for binding affinity.
-
Spiro-Lactam Formation: This molecule is a direct precursor to 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.[1] Cyclization between the 4-OH and the 4-Amide nitrogen (using a carbonyl source like CDI) creates a spiro-oxazolidinone ring, a privileged structure in antibiotic research.[1]
-
Metabolic Stability: Unlike the 4-H analogs, the 4-OH substitution blocks metabolic oxidation at the 4-position, potentially extending the half-life of the resulting drug candidate.[1]
References
-
PubChem. (2024).[1] Compound Summary: 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile.[1][2][3][4] Retrieved from [Link]
Sources
- 1. DPPH - Wikipedia [en.wikipedia.org]
- 2. labvietchem.com.vn [labvietchem.com.vn]
- 3. 1-Benzyl-4-cyano-4-hydroxypiperidine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
A Comparative Analysis of Aqueous Solubility: 4-Hydroxypiperidine-4-carboxamide vs. 4-Piperidinecarboxamide
A Technical Guide for Drug Development Professionals
Executive Summary
Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, formulation, and the reliability of in-vitro screening results. The piperidine scaffold is a privileged structure in medicinal chemistry, valued for its presence in numerous pharmaceuticals.[1][2] This guide provides an in-depth technical analysis comparing the aqueous solubility of two closely related piperidine derivatives: 4-piperidinecarboxamide and its hydroxylated analogue, 4-hydroxypiperidine-4-carboxamide. While the addition of a hydroxyl group is a common strategy to enhance solubility, this analysis reveals the critical importance of its regiochemistry. The geminal arrangement of the hydroxyl and carboxamide groups in 4-hydroxypiperidine-4-carboxamide introduces the potential for strong intramolecular hydrogen bonding, a phenomenon that can significantly reduce the molecule's interaction with water and, consequently, its aqueous solubility. This whitepaper dissects the structure-property relationships of these compounds, provides a robust experimental protocol for determining their thermodynamic solubility, and discusses the implications for drug discovery and development.
The Critical Role of Aqueous Solubility in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is paramount. A drug must dissolve in the systemic circulation to reach its target and exert a pharmacological effect.[3] Poorly soluble compounds often exhibit low and erratic oral bioavailability, leading to unpredictable therapeutic outcomes.[4]
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the regulatory and developmental importance of this parameter.[4] Compounds classified as "brick dust" (low solubility, low permeability) present significant formulation and delivery challenges.[4] Therefore, accurately assessing and optimizing solubility from the earliest stages of discovery is a cost-effective strategy that mitigates downstream risks and accelerates development timelines.[3][4]
Molecular Profiles
Understanding the structural nuances of 4-piperidinecarboxamide and 4-hydroxypiperidine-4-carboxamide is fundamental to predicting their solubility behavior.
4-Piperidinecarboxamide
A simple derivative of the piperidine ring, this compound features a carboxamide group at the 4-position. The piperidine nitrogen and the amide group provide sites for hydrogen bonding with water, making it a versatile building block in medicinal chemistry.[5][6]
4-Hydroxypiperidine-4-carboxamide
This analogue introduces a hydroxyl (-OH) group on the same carbon atom as the carboxamide. This geminal substitution pattern is the key structural differentiator that dictates its unique physicochemical properties relative to its non-hydroxylated counterpart.
Theoretical Analysis of Solubility: A Structure-Property Relationship
Predicting solubility from molecular structure is a complex task, but a qualitative assessment can be made by analyzing key molecular features.[7][8]
The Impact of Hydroxylation
Generally, hydroxylation is a chemical process that introduces a hydroxyl group, which increases the polarity of a molecule and enhances its water solubility.[9][10][11] This is because the -OH group can act as both a hydrogen bond donor and acceptor, facilitating favorable interactions with polar water molecules. Based on this principle alone, one would predict 4-hydroxypiperidine-4-carboxamide to be more soluble than 4-piperidinecarboxamide.
The Confounding Effect of Intramolecular Hydrogen Bonding
While functional groups capable of hydrogen bonding can increase solubility, their spatial arrangement is critical.[12] Intramolecular hydrogen bonds (IMHBs) occur when a hydrogen bond donor and acceptor are in proximity within the same molecule.[12] In the case of 4-hydroxypiperidine-4-carboxamide, the geminal hydroxyl and carboxamide groups are perfectly positioned to form a stable six-membered ring via an IMHB.
This "internal" bonding can have a profound, and often counterintuitive, effect on solubility. By satisfying its hydrogen bonding potential internally, the molecule effectively shields its polar groups from the surrounding water molecules.[13] This reduces the favorable intermolecular interactions with the solvent, which are necessary for dissolution. Consequently, the formation of a strong IMHB can lead to lower aqueous solubility compared to an isomer where such bonding is not possible.[13][14]
Comparative Physicochemical Properties
A summary of key computed and known properties helps to quantify the differences between the two molecules.
| Property | 4-Piperidinecarboxamide | 4-Hydroxypiperidine-4-carboxamide | Rationale for Difference |
| Molecular Formula | C₆H₁₂N₂O[15][16] | C₆H₁₂N₂O₂ | Addition of one oxygen atom. |
| Molecular Weight | 128.17 g/mol [15][16] | 144.17 g/mol | Addition of one oxygen atom. |
| Hydrogen Bond Donors | 2 (Amine NH, Amide NH₂) | 3 (Amine NH, Amide NH₂, Hydroxyl OH) | The hydroxyl group adds a donor. |
| Hydrogen Bond Acceptors | 2 (Amine N, Carbonyl O) | 3 (Amine N, Carbonyl O, Hydroxyl O) | The hydroxyl group adds an acceptor. |
| Predicted LogP | -1.4[16] | Lower than -1.4 (Expected) | Hydroxylation increases polarity, thus lowering the partition coefficient. |
| Dominant Interaction | Intermolecular H-Bonding | Intramolecular H-Bonding (Potential) | Geminal substitution enables a stable IMHB, potentially reducing interaction with water. |
Table 1: Comparison of key physicochemical properties.
Experimental Determination of Aqueous Solubility
While theoretical analysis provides valuable insight, empirical measurement is essential for definitive characterization. A distinction must be made between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Often measured in high-throughput screening, this method involves dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[17][18] Precipitation is detected by methods like turbidimetry.[3][18] This technique is fast but can lead to supersaturated solutions, potentially overestimating the true solubility.[4]
-
Thermodynamic Solubility: Considered the "gold standard," this measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[3] The shake-flask method is the most common technique for this determination and provides the most accurate and relevant data for drug development.[17][19]
Detailed Experimental Protocol: Equilibrium Shake-Flask Method
This protocol describes a robust, self-validating system for determining the thermodynamic aqueous solubility of the two target compounds.
Objective: To accurately measure and compare the equilibrium solubility of 4-piperidinecarboxamide and 4-hydroxypiperidine-4-carboxamide in a pharmaceutically relevant buffer at a controlled temperature.
Materials:
-
4-Piperidinecarboxamide (solid, >98% purity)
-
4-Hydroxypiperidine-4-carboxamide (solid, >98% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Analytical balance, vortex mixer, orbital shaker with temperature control
-
2 mL glass vials with screw caps
-
Calibrated pipettes
-
0.22 µm syringe filters (chemically inert, e.g., PVDF)
-
HPLC system with UV detector or LC-MS/MS system
Protocol Steps:
-
Preparation of Calibration Standards:
-
Accurately prepare a 10 mg/mL stock solution of each compound in a suitable organic solvent or aqueous/organic mixture.
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.
-
Causality Check: A comprehensive calibration curve is essential for accurate quantification of the final saturated solution.
-
-
Sample Preparation:
-
Add an excess of solid compound (approx. 5-10 mg) to separate 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment to guarantee saturation.[20]
-
Accurately add 1.0 mL of PBS (pH 7.4) to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.
-
Equilibrate for 24-48 hours.
-
Causality Check: This extended period is critical to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states.[3][17] Shorter times may reflect kinetic solubility, not the stable thermodynamic value.
-
-
Phase Separation and Sampling:
-
After equilibration, let the vials stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid material.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.
-
Causality Check: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to a gross overestimation of solubility.[20]
-
-
Analysis and Quantification:
-
Analyze the calibration standards and the filtered samples by a validated HPLC-UV or LC-MS/MS method.
-
Construct a calibration curve by plotting the analytical response versus concentration for the standards.
-
Determine the concentration of the filtered samples using the regression equation from the calibration curve.
-
-
Reporting:
-
The determined concentration is the thermodynamic solubility.
-
Express the final solubility in units of mg/mL and/or µM. Each measurement should be performed in triplicate to ensure reproducibility.
-
Expected Results and Discussion
Based on the theoretical analysis, the experimental results are expected to reveal a nuanced relationship between structure and solubility.
| Compound | Predicted Solubility (Qualitative) | Expected Experimental Outcome (at pH 7.4) | Key Influencing Factor |
| 4-Piperidinecarboxamide | Moderately Soluble | Measurable and reproducible solubility. | Dominated by favorable intermolecular hydrogen bonding with water. |
| 4-Hydroxypiperidine-4-carboxamide | Poorly to Moderately Soluble | Solubility is expected to be lower than or only marginally higher than 4-piperidinecarboxamide. | Strong intramolecular hydrogen bonding likely reduces interaction with water, counteracting the polarity increase from the -OH group. |
Table 2: Summary of predicted and expected comparative solubility.
Discussion: The key finding will likely be that the simple heuristic of "adding a hydroxyl group increases solubility" is not universally applicable. The data will underscore the necessity of considering the full 3D arrangement of functional groups. If 4-hydroxypiperidine-4-carboxamide indeed shows lower solubility, it provides strong evidence for the formation of a dominant intramolecular hydrogen bond that effectively "hides" the compound's polarity from the solvent. This insight is critical for medicinal chemists designing new molecular entities, as it demonstrates that seemingly minor structural modifications can have dramatic and non-obvious consequences for crucial physicochemical properties.
Implications for Drug Development
The solubility differences between these two scaffolds have direct consequences for their utility in drug development programs:
-
For 4-Piperidinecarboxamide: Its more predictable solubility profile makes it a reliable scaffold. Formulation strategies might involve standard approaches like salt selection to further optimize its properties. It serves as a key intermediate in the synthesis of various inhibitors and modulators.[5][21]
-
For 4-Hydroxypiperidine-4-carboxamide: If solubility is found to be limited by IMHBs, this presents both a challenge and an opportunity.
-
Challenge: Poor aqueous solubility may necessitate advanced formulation techniques, such as amorphous solid dispersions or the use of solubilizing excipients, increasing development complexity and cost.[20]
-
Opportunity: The same IMHB that reduces aqueous solubility can increase membrane permeability by masking polar groups, which could be advantageous for cell-based activity and oral absorption.[12][13] This creates a delicate balance that must be carefully optimized. Strategies to break the IMHB, such as N-alkylation of the piperidine ring or derivatization of the hydroxyl group, could be explored to modulate solubility.
-
Conclusion
This technical guide provides a comprehensive comparison of 4-piperidinecarboxamide and 4-hydroxypiperidine-4-carboxamide, moving beyond simplistic predictions to a nuanced analysis of their structure-solubility relationships. The central hypothesis is that while hydroxylation typically increases aqueous solubility, the specific geminal substitution in 4-hydroxypiperidine-4-carboxamide facilitates strong intramolecular hydrogen bonding, which can significantly depress its solubility by masking polar moieties from the solvent. This highlights a critical principle for drug developers: the global topology and conformational preferences of a molecule are as important as its constituent functional groups. By employing robust experimental methodologies like the shake-flask protocol detailed herein, researchers can obtain accurate thermodynamic solubility data, enabling informed decisions in lead optimization and formulation development, ultimately increasing the probability of success for drug candidates built upon these important chemical scaffolds.
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- CAS RN 39546-32-2 - Fisher Scientific.
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The Strategic Advantage of Steric Crowding: A Technical Guide to Gem-Disubstituted Piperidine Scaffolds in Medicinal Chemistry
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics.[1][2] While simple substitution patterns have been extensively explored, the introduction of gem-disubstitution on the piperidine core offers a powerful, albeit more synthetically challenging, strategy to modulate potency, selectivity, and pharmacokinetic properties. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, conformational analysis, and therapeutic applications of gem-disubstituted piperidine scaffolds. We will delve into the causality behind experimental choices, provide validated protocols for key synthetic transformations, and illustrate the profound impact of this structural motif on drug-target interactions through detailed case studies.
Introduction: Beyond Flatland – The Value of Three-Dimensionality
In the quest for novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional scaffolds.[3] This shift is driven by the need to enhance binding affinity and specificity for complex biological targets.[4] The piperidine heterocycle is a privileged scaffold in this context, but its inherent conformational flexibility can be a double-edged sword. Gem-disubstitution provides a powerful tool to lock the piperidine ring into specific conformations, thereby pre-organizing the molecule for optimal interaction with its target and minimizing the entropic penalty upon binding. Furthermore, the introduction of two substituents at a single carbon atom can effectively shield the molecule from metabolic attack, improving its pharmacokinetic profile.
Synthetic Strategies: Building the Crowded Core
The construction of a gem-disubstituted piperidine ring requires careful synthetic planning. Several robust methods have been developed, each with its own advantages and limitations.
The Bargellini Reaction: A Classic Approach to 3,3-Disubstitution
A notable and efficient method for assembling a 3,3-disubstituted piperidine core is the Bargellini reaction.[5] This one-pot multicomponent reaction typically involves a protected 3-piperidinone, an alcohol, and a chloroform/base system to generate the gem-disubstituted α-alkoxy acid intermediate, which can then be further elaborated.[5] This approach has been successfully employed in the synthesis of potent HDM2-p53 inhibitors.[5]
Experimental Protocol: Bargellini Reaction for 3,3-Disubstituted Piperidine Core Synthesis [5]
-
Reaction Setup: To a solution of N-Boc-3-piperidinone (1.0 eq) and the desired alcohol (R-OH, 1.5 eq) in chloroform (CHCl₃) at 0 °C, add powdered sodium hydroxide (NaOH, 3.0 eq) portion-wise.
-
Reaction Execution: Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, carefully quench the reaction with water and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired gem-disubstituted piperidine precursor.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation
For the enantioselective synthesis of gem-disubstituted piperazines, which share structural similarities and synthetic challenges with piperidines, the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has proven to be a powerful tool.[4] This method allows for the construction of chiral gem-disubstituted heterocycles in high yield and enantioselectivity.[4] While the primary literature focuses on piperazinones, the principles are applicable to the synthesis of chiral gem-disubstituted piperidines.
Conceptual Workflow: Enantioselective Synthesis via DAAA
Caption: Conceptual workflow for the synthesis of chiral gem-disubstituted piperidines via Pd-catalyzed DAAA.
Synthesis from Substituted Pyridines
Hydrogenation of appropriately substituted pyridines is a common and scalable approach to access substituted piperidines.[1][3] For gem-disubstituted systems, this often involves the synthesis of a pyridine precursor bearing the necessary substituents, which can then be reduced under various catalytic conditions to afford the desired piperidine.[3]
Conformational Analysis: The Power of Pre-organization
The therapeutic efficacy of a piperidine-containing drug is intimately linked to the conformation of the six-membered ring. The introduction of gem-disubstituents has a profound impact on the conformational equilibrium of the piperidine ring, often leading to a more rigid and predictable geometry.
In an unsubstituted piperidine ring, the N-H proton typically prefers the equatorial position.[6][7] However, the presence of bulky gem-disubstituents can significantly alter this preference and lock the ring in a specific chair or twist-boat conformation. This conformational restriction can be advantageous in drug design as it reduces the entropic cost of binding to a target protein.
For example, in the development of HDM2-p53 inhibitors, computational studies highlighted the crucial role of the piperidine ring conformation in achieving high binding affinity.[5] The gem-disubstituted pattern was instrumental in orienting the key pharmacophoric groups into the Phe19, Trp23, and Leu26 pockets of the HDM2 protein.[5]
Logical Relationship: Conformational Control and Biological Activity
Caption: The influence of gem-disubstitution on binding affinity through conformational control.
Applications in Medicinal Chemistry: Case Studies
The strategic incorporation of gem-disubstituted piperidine scaffolds has led to the discovery of potent and selective modulators of various biological targets.
HDM2-p53 Protein-Protein Interaction Inhibitors
The interaction between HDM2 and the tumor suppressor p53 is a critical target in oncology. Researchers have successfully developed potent small-molecule inhibitors based on a 3,3-disubstituted piperidine scaffold.[5] The gem-disubstituted core served to optimally position the substituents to mimic the key interactions of the p53 peptide with HDM2.[5]
| Compound | HDM2 IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) |
| Lead Compound 1 | 169 | >10,000 |
| Optimized Compound 21 | 41 | 150 |
| Table 1: Improvement in potency of HDM2-p53 inhibitors through optimization of the gem-disubstituted piperidine scaffold. Data sourced from[5]. |
CCR5 Receptor Antagonists for HIV-1 Entry Inhibition
The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV-1 entry into host cells. Several classes of CCR5 antagonists feature substituted piperidine moieties. A notable example involves a 4,4-disubstituted piperidine scaffold, which has been shown to lead to potent anti-HIV-1 activity.[8] The gem-disubstitution in these antagonists plays a crucial role in orienting the side chains for optimal interaction with the receptor binding pocket.
Bioisosteric Replacement and Improved Metabolic Stability
The gem-dimethyl group is a classic bioisostere for a single methylene group, but with the added benefit of blocking metabolic oxidation at that position. In the development of Cav2.2 channel inhibitors, a labile sulfonamide was replaced with a more stable gem-dimethylsulfone group.[9] This bioisosteric replacement not only improved the metabolic stability of the compounds but also maintained or even enhanced their potency.[9] The gem-dimethyl analogue was found to be four times more potent than the des-methyl analogue.[9]
| Compound | Cav2.2 IC₅₀ (µM) | Metabolic Stability |
| Sulfonamide Analog | 0.51 | Labile |
| gem-Dimethylsulfone Analog | 0.51 | Improved |
| Table 2: Comparison of a sulfonamide and its gem-dimethylsulfone bioisostere in Cav2.2 channel inhibitors. Data sourced from[9]. |
Conclusion and Future Perspectives
Gem-disubstituted piperidine scaffolds represent a powerful tool in the medicinal chemist's arsenal for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The ability of this motif to enforce specific ring conformations and act as a metabolically robust bioisostere makes it an attractive design element for a wide range of biological targets. While the synthesis of these sterically hindered systems can be more demanding than their monosubstituted counterparts, the development of modern synthetic methodologies continues to make these valuable scaffolds more accessible. Future efforts in this area will likely focus on the development of novel, highly efficient, and stereoselective methods for their construction, further expanding their application in drug discovery.
References
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. National Institutes of Health. [Link]
-
Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ResearchGate. [Link]
-
Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]
-
Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry. [Link]
-
An Enantioselective Synthetic Route to cis-2,4-Disubstituted and 2,4-Bridged Piperidines. The Journal of Organic Chemistry. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. [Link]
-
4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry. [Link]
-
Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [Link]
-
CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. National Institutes of Health. [Link]
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Bioisosteres of Common Functional Groups. [Link]
-
Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar. [Link]
-
Existing approaches for gem-disubstituted piperazines and piperazinones. ResearchGate. [Link]
-
Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]
-
Bioisosterism. Drug Design Org. [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]
-
Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. PubMed. [Link]
-
CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]. PubMed. [Link]
-
Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I: 2(S). PubMed. [Link]
-
Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. PubMed. [Link]
-
Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]. PubMed. [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]
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- 6. The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Technical Review: 4-Substituted-4-Hydroxypiperidine Analogs in Drug Discovery
Executive Summary
The 4-substituted-4-hydroxypiperidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutic agents ranging from potent analgesics to antipsychotics. Its versatility stems from the quaternary carbon at the C4 position, which allows for precise spatial orientation of aryl substituents and a hydroxyl group, facilitating high-affinity interactions with G-protein coupled receptors (GPCRs), particularly Mu-opioid (MOR) and Dopamine D2 receptors.
This technical guide provides a rigorous analysis of the synthetic architectures, structure-activity relationships (SAR), and experimental protocols necessary for the development of these analogs. It is designed for medicinal chemists and process scientists seeking to optimize this scaffold for novel indications.
Synthetic Architectures: Constructing the Quaternary Center
The primary challenge in synthesizing 4-substituted-4-hydroxypiperidines is the efficient formation of the quaternary center at C4. Two dominant strategies exist: nucleophilic addition to piperidinones and de novo cyclization.
Route A: The Grignard Addition (The Industry Standard)
The most robust method involves the addition of organometallic reagents (Grignard or organolithium) to N-protected-4-piperidinones. This route is favored for its scalability and the ready availability of aryl halides.
-
Mechanism: The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the piperidinone.
-
Selectivity: The reaction yields the 4-hydroxypiperidine exclusively.
-
Critical Safety Note: Acidic workup or subsequent acidic conditions can lead to the dehydration of the tertiary alcohol, yielding the corresponding tetrahydropyridine. In the case of N-methyl analogs, this dehydration produces MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms. Strict pH control is mandatory.
Route B: Aza-Prins Cyclization
For more complex stereochemical requirements, the Aza-Prins cyclization offers a convergent route, constructing the piperidine ring and the quaternary center simultaneously from homoallylic amines and carbonyl partners.
Synthetic Pathway Visualization
The following diagram outlines the standard synthetic workflow and the critical divergence point leading to potential toxic byproducts.
Medicinal Chemistry & SAR
The biological activity of this scaffold is dictated by the nature of the substituent at the piperidine nitrogen (N1) and the aryl group at C4.
Structure-Activity Relationships (SAR)
| Domain | Modification | Pharmacological Effect |
| C4-Aryl Group | 4-Cl-Phenyl | Increases lipophilicity and D2 receptor affinity (e.g., Haloperidol). |
| Phenyl | Standard for opioid activity (e.g., prodine precursors). | |
| 3-CF3-Phenyl | Enhances metabolic stability; often used in NK1 antagonists. | |
| C4-Hydroxyl | Free -OH | Critical for H-bonding in the receptor pocket (e.g., Serine residues). |
| Esterification | Often increases potency but changes kinetics (e.g., prodrugs). | |
| N1-Substituent | Butyrophenone | High affinity for D2 receptors (Neuroleptic activity). |
| Diarylbutyl | Calcium channel blocking activity (e.g., Loperamide/Pimozide analogs). | |
| Phenethyl | Classic opioid pharmacophore (Fentanyl-like distance). |
Receptor Selectivity Logic
The decision tree below illustrates how modifying the N1-tail shifts the therapeutic class of the molecule.
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine
Objective: Synthesis of the key intermediate for Haloperidol and Loperamide analogs. Scale: 50 mmol Safety Level: High (Grignard reagents, potential neurotoxic byproducts).
Reagents & Materials
-
Substrate: N-Benzyl-4-piperidone (9.46 g, 50 mmol). Note: The benzyl group protects the amine and prevents catalyst poisoning.
-
Reagent: 4-Chlorophenylmagnesium bromide (1.0 M in Et₂O, 60 mL, 60 mmol).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with Argon for 15 minutes. Reason: Grignard reagents are moisture-sensitive; atmospheric water will destroy the reagent and lower yields.
-
-
Substrate Dissolution:
-
Dissolve N-Benzyl-4-piperidone (9.46 g) in 50 mL of anhydrous THF.
-
Cool the solution to 0°C using an ice/water bath. Reason: Controlling the temperature prevents side reactions such as enolization of the ketone.
-
-
Grignard Addition:
-
Transfer the 4-Chlorophenylmagnesium bromide solution to the addition funnel via cannula.
-
Add the Grignard reagent dropwise over 30 minutes, maintaining the internal temperature below 5°C.
-
Observation: A white precipitate (magnesium alkoxide) may form.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (20-25°C) naturally.
-
Stir for 2 hours.
-
Validation: Monitor by TLC (Silica, 5% MeOH in DCM). The starting ketone spot (Rf ~0.6) should disappear.
-
-
Controlled Quench (Critical Step):
-
Cool the mixture back to 0°C.
-
Slowly add saturated NH₄Cl (50 mL). Do NOT use HCl.
-
Reason: NH₄Cl provides a mild proton source to hydrolyze the Mg-alkoxide to the alcohol without creating a strongly acidic environment that could dehydrate the product to the tetrahydropyridine.
-
-
Isolation:
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane to yield white crystals.
-
Characterization Standards
-
¹H NMR (400 MHz, CDCl₃): Diagnostic peaks include the aromatic protons of the chlorophenyl group (δ 7.2-7.4 ppm) and the benzyl protons (s, 3.5 ppm). The absence of vinylic protons (5.5-6.0 ppm) confirms no dehydration occurred.
-
Melting Point: 138-140°C (Lit. value).
References
-
Mailey, E. A., & Day, A. R. (1957).[2] Structure-Activity Relationships of Analogs of Meperidine and Methadone. The Journal of Organic Chemistry, 22(9), 1061–1065. Link
-
Saify, Z. S., et al. (2005).[2][3][4][5] Synthesis and Pharmacological Activity of 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66.[3][6] Link[3][6]
-
Janssen, P. A. J. (1959). Compounds of the formula (II) useful as intermediates for the preparation of haloperidol.[7] U.S. Patent 2,900,382. Link
-
Kugita, H., et al. (1965).[5] Synthesis of 4-substituted-4-hydroxypiperidine derivatives. Journal of Medicinal Chemistry, 8(3), 313-316. Link
-
Vandevoorde, S., & Lambert, D. M. (2005). The multiple pathways of the 4-substituted piperidine scaffold in drug discovery. Current Medicinal Chemistry, 12(21), 2495-2516. Link
Sources
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Sci-Hub. Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine) Derivatives. / ChemInform, 2005 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of 4-Hydroxypiperidine-4-carboxamide from 4-Piperidone
Executive Summary
This Application Note details the high-fidelity synthesis of 4-hydroxypiperidine-4-carboxamide starting from 4-piperidone . This scaffold is a "privileged structure" in medicinal chemistry, serving as a core moiety for neurokinin receptor antagonists, opioid analgesics, and muscarinic receptor ligands.
While direct conversion of 4-piperidone is theoretically possible, this guide advocates for an N-protection strategy (Boc or Benzyl) . The unprotected secondary amine in 4-piperidone is prone to intermolecular Schiff base formation and self-condensation during cyanohydrin synthesis, leading to polymerization and low yields.
The recommended workflow follows a three-stage cascade:
-
N-Protection: Stabilization of the piperidine ring.
-
Cyanohydrin Formation: Nucleophilic attack at the ketone.[1]
-
Hydrolysis & Global Deprotection: Controlled hydration of the nitrile to the primary amide with concomitant removal of the protecting group (if acid-labile).
Strategic Analysis & Reaction Pathway
The Chemoselectivity Challenge
The synthesis hinges on the Cyanohydrin Formation step. The equilibrium between a ketone and its cyanohydrin is sensitive.
-
Thermodynamics: For 4-piperidone, the equilibrium favors the cyanohydrin, but the reaction is reversible.
-
Kinetics: Base catalysis is required for cyanide attack, but basic conditions promote the dimerization of the unprotected piperidone.
-
Hydrolysis Control: Converting the nitrile (
) to the amide ( ) requires strong acid. If the temperature or time is uncontrolled, the reaction proceeds to the carboxylic acid ( ), which is an irreversible over-reaction.
Visualized Workflow
The following diagram illustrates the optimized N-Boc Route , which offers the cleanest isolation and "one-pot" deprotection during the final hydrolysis step.
Figure 1: Synthetic pathway utilizing the N-Boc protection strategy.[2][3] The acid hydrolysis step performs a dual function: hydrating the nitrile and cleaving the Boc group.
Experimental Protocols
Phase 1: Preparation of N-Boc-4-Piperidone
Rationale: Protecting the amine prevents self-condensation and improves solubility in organic solvents.
Reagents:
-
4-Piperidone monohydrate hydrochloride (10.0 g, 65.1 mmol)
-
Di-tert-butyl dicarbonate (
) (15.6 g, 71.6 mmol) -
Triethylamine (
) (19.8 g, 195 mmol) -
Methanol (100 mL)
Procedure:
-
Dissolve 4-piperidone HCl in Methanol (100 mL) in a 250 mL round-bottom flask.
-
Add
dropwise at 0°C. Stir for 15 minutes. -
Add
solution (dissolved in minimal MeOH) dropwise over 20 minutes. -
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Concentrate in vacuo. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (
mL) and brine. Dry over . -
Yield: Expect 12.0–12.5 g (>90%) of a white/pale yellow solid.
Phase 2: Cyanohydrin Formation (The Bisulfite Method)
Rationale: Using the bisulfite adduct avoids the handling of liquid HCN and shifts the equilibrium favorably toward the cyanohydrin.
Reagents:
-
N-Boc-4-Piperidone (10.0 g, 50.2 mmol)
-
Sodium Bisulfite (
) (5.7 g, 55 mmol) -
Potassium Cyanide (KCN) (3.6 g, 55 mmol) [DANGER: POISON]
-
Water (30 mL) / Ethyl Acetate (30 mL) biphasic system
Procedure:
-
Bisulfite Adduct: Dissolve N-Boc-4-piperidone in EtOAc (30 mL). Add a solution of
in water (15 mL). Stir vigorously for 2 hours at RT. A thick precipitate (the bisulfite adduct) may form. -
Cyanide Addition: Cool the mixture to 0°C. Carefully add a solution of KCN in water (15 mL) dropwise.
-
Safety Note: Ensure the pH remains >8 to prevent HCN gas evolution.
-
-
Reaction: Stir at RT for 12–16 hours. The precipitate will dissolve as the cyanohydrin forms.
-
Workup: Separate the organic layer.[2][4] Extract the aqueous layer with EtOAc (
mL). -
Wash: Combined organics must be washed with water (
) to remove inorganic salts. Dry over and concentrate. -
Result: N-Boc-4-hydroxy-4-cyanopiperidine. Often obtained as a white solid or viscous oil. Used directly in the next step.
Phase 3: Controlled Hydrolysis & Deprotection
Rationale: Concentrated sulfuric acid acts as both the hydration catalyst for the nitrile and the cleavage agent for the Boc group. Temperature control is critical to stop at the amide.
Reagents:
-
Crude Cyanohydrin (from Phase 2)
-
Concentrated Sulfuric Acid (
, 98%) (5 mL per gram of substrate) -
Ice/Water for quenching
Procedure:
-
Setup: Place the crude cyanohydrin in a round-bottom flask equipped with a magnetic stir bar. Cool to 0–5°C (Ice/Salt bath).
-
Acid Addition: Add cold Conc.
dropwise with vigorous stirring.-
Observation: Gas evolution (isobutylene from Boc removal) will occur. Control addition rate to manage foaming.
-
-
Hydration: Once addition is complete, allow the mixture to warm to 20°C (Room Temp) . Stir for 18–24 hours.
-
Critical Control Point:Do not heat. Heating >40°C promotes hydrolysis to the carboxylic acid.
-
-
Quenching: Pour the viscous reaction mixture slowly onto crushed ice (approx. 10x weight of acid).
-
Neutralization:
-
Adjust pH to ~10 using Ammonium Hydroxide (
) or 50% NaOH. Keep cold during neutralization. -
Note: The product is water-soluble.
-
-
Isolation:
-
Method A (Precipitation): If the concentration is high, the free base may precipitate upon cooling. Filter and wash with cold water.
-
Method B (Resin): Pass the aqueous solution through a cation-exchange resin (e.g., Dowex 50W), wash with water, and elute with 10%
. -
Method C (Continuous Extraction): Continuous extraction with n-Butanol or Chloroform/Isopropanol (3:1) for 24 hours.
-
-
Purification: Recrystallization from Methanol/Ether.
Data & Specifications
Reagent Table
| Reagent | Role | Eq. | Critical Parameter |
| N-Boc-4-Piperidone | Substrate | 1.0 | Purity >98% essential |
| KCN | Nucleophile | 1.1 | FATAL TOXIN. Use bleach trap. |
| Conc. H2SO4 | Catalyst/Solvent | Excess | Keep <20°C to avoid acid formation. |
| NaHSO3 | Activator | 1.1 | Freshly prepared solution. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Reversible Cyanohydrin | Ensure biphasic mixing is vigorous; increase reaction time. |
| Product is Acid (Step 3) | Over-hydrolysis | Temperature rose above 25°C. Keep reaction on ice/water bath. |
| Sticky Gum (Step 3) | Incomplete Deprotection | Ensure H2SO4 is concentrated (98%); water inhibits Boc cleavage. |
References
-
Janssen, P. A. J. (1976). 4-hydroxy-piperidine derivatives and their preparation. U.S. Patent 3,931,195. Link
- Context: Foundational patent describing the hydrolysis of 4-cyano-4-hydroxypiperidine derivatives using acid c
- Nomura, Y., et al. (1964). Syntheses of 4-Substituted Piperidines. Chemical & Pharmaceutical Bulletin, 12(12), 1446-1450.
-
Common Organic Chemistry. (2023). Nitrile to Amide - Common Conditions. Link
- Context: General mechanistic grounding for the acid-catalyzed hydration of nitriles (Ritter-type conditions).
-
BenchChem. (2024). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine. Link
- Context: Modern protocols for handling N-Boc protected piperidine intermedi
-
Organic Chemistry Portal. (2023). Amide Synthesis by Hydrolysis. Link
- Context: Review of catalytic methods for converting nitriles to amides without over-hydrolysis.
Safety Disclaimer: This protocol involves the use of Potassium Cyanide (KCN), a rapidly fatal poison. All operations must be performed in a functioning fume hood by trained personnel wearing appropriate PPE. A specific cyanide antidote kit (e.g., hydroxocobalamin) must be available on-site.
Sources
Application Note: Protocol for Bucherer-Bergs Synthesis of Piperidine Spiro-Hydantoins
Executive Summary
This application note details the robust synthesis of spiro-piperidine hydantoins (specifically 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives) via the Bucherer-Bergs reaction. Unlike the kinetically controlled Strecker synthesis, the Bucherer-Bergs reaction utilizes thermodynamic control to favor the formation of the hydantoin ring system, a privileged scaffold in medicinal chemistry found in neurokinin antagonists and metalloproteinase inhibitors.
This guide addresses the specific challenges of piperidone substrates—solubility, ammonium carbonate stoichiometry, and cyanide safety—providing a self-validating protocol for high-purity isolation.
Mechanistic Principles & Logic
The Thermodynamic Sink
The Bucherer-Bergs reaction succeeds where others fail because the final hydantoin product acts as a thermodynamic sink .
-
Reversibility: The formation of the intermediate cyanohydrin and
-aminonitrile is reversible. -
CO₂ Capture: The high concentration of carbonate allows the
-aminonitrile to capture CO₂, forming a carbamate. -
Irreversibility: The final rearrangement to the hydantoin is practically irreversible under the reaction conditions, driving the equilibrium to completion.
Mechanism Diagram
The following pathway illustrates the conversion of N-protected-4-piperidone into the spiro-hydantoin.
Figure 1: The mechanistic pathway of the Bucherer-Bergs reaction.[1][2] Note the reversible nature of the aminonitrile formation versus the irreversible cyclization to hydantoin.
Safety Architecture: Cyanide Management
WARNING: This protocol generates Hydrogen Cyanide (HCN) gas upon acidification. Strict Adherence Required:
-
Engineering Controls: All operations must occur in a certified chemical fume hood with a face velocity >100 fpm.
-
The "Buddy System": Never work alone with cyanide.
-
Bleach Trap: Connect the reaction vessel vent to a scrubber containing 10% sodium hypochlorite (bleach) and NaOH to neutralize any escaping HCN.
-
Detection: Keep a handheld HCN monitor active near the sash.
Experimental Protocol
Standard Thermal Protocol (Batch)
Target: tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate Scale: 10 mmol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| N-Boc-4-piperidone | 199.25 | 1.0 | 1.99 g | Substrate |
| Potassium Cyanide (KCN) | 65.12 | 1.2 | 0.78 g | Nucleophile |
| Ammonium Carbonate | 96.09 | 4.0 | 3.84 g | Ammonia/CO₂ Source |
| Ethanol/Water (1:1) | - | - | 20 mL | Solvent System |
Step-by-Step Workflow
-
Solubilization: In a pressure tube (Ace Glass or equivalent), dissolve N-Boc-4-piperidone in 10 mL Ethanol.
-
Salt Addition: Dissolve
in 10 mL warm water. Add this to the ethanolic ketone solution.-
Note: The solution may become cloudy; this is normal.
-
-
Cyanide Addition: Add KCN in a single portion.
-
Critical: Ensure the pH is basic (>9). If not, add small amounts of concentrated
. Acidic conditions at this stage release HCN immediately.
-
-
Reaction: Seal the tube and heat to 65°C for 18–24 hours.
-
Why Sealed? Keeps
and in solution, essential for the carbamate formation step.
-
-
Quench & Workup (The "Danger Zone"):
-
Cool the mixture to 0°C in an ice bath.
-
Carefully open the seal in the hood.
-
Slowly acidify to pH 2–3 using 6M HCl. Vigorous effervescence (CO₂) and HCN evolution will occur.
-
Observation: The product usually precipitates as a white solid upon acidification.
-
-
Isolation: Filter the precipitate. Wash with cold water (2 x 10 mL) to remove residual inorganic salts.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Microwave-Assisted Optimization
For high-throughput libraries, the thermal method is too slow. Use this modified protocol for rapid synthesis.
-
Condition: 120°C, 15 bar, 20 minutes.
-
Solvent: Water/Ethanol (1:1).
-
Yield Comparison:
| Method | Time | Yield (%) | Purity (HPLC) |
| Thermal (65°C) | 24 h | 78% | >95% |
| Microwave (120°C) | 20 min | 85% | >92% |
Process Validation & Troubleshooting
This workflow diagram illustrates the decision matrix during the reaction workup.
Figure 2: Workup decision logic. Piperidine hydantoins are generally amphoteric but precipitate in acidic media due to the insolubility of the hydantoin core.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is water-soluble (common with unprotected piperidines). | Do not discard filtrate. Neutralize to pH 7 and evaporate to dryness, then extract solids with hot ethanol. |
| Low Yield | Loss of | Use a sealed pressure vessel. Ensure |
| Dark Color | Polymerization of HCN/Ketone.[2] | Reduce temperature to 60°C; ensure inert atmosphere (Argon) before sealing. |
References
-
Bucherer, H. T., & Steiner, W. (1934).[2][3] Über die Synthese von Hydantoinen (I. Mitteilung). Journal für Praktische Chemie.[3]
-
Ware, E. (1950).[3] The Chemistry of the Hydantoins.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 46(3), 403–470. [3]
-
Sarges, R., et al. (1990).[3][9] Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones.[9] Journal of Medicinal Chemistry, 33(7), 1859–1865.
-
Rivero, I. A., et al. (2011). Microwave-assisted synthesis of piperidinespirohydantoins.[10] Journal of Heterocyclic Chemistry.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Note: Deaminative Hydrolysis of 4-Amino-4-Cyanopiperidine
Executive Summary
Topic: Conversion of 4-amino-4-cyanopiperidine to 4-hydroxy-4-piperidinecarboxamide. Methodology: Sequential Diazotization and Acid Hydrolysis. Target Audience: Medicinal Chemists, Process Development Scientists.
This technical guide addresses the specific transformation of 4-amino-4-cyanopiperidine (an
This document outlines the mechanistic pathways, a detailed experimental protocol for the deaminative hydrolysis, and contrasts it with the industrial standard cyanohydrin route.
Scientific Background & Mechanistic Pathways[1][2][3][4][5]
The Chemical Challenge
The transformation requires two distinct chemical changes at the quaternary carbon (C4):
-
Nitrile Hydrolysis: Conversion of
to (or ). -
Deamination: Substitution of
with .
While
Reaction Pathways
The diagram below illustrates the divergence between standard hydrolysis and the required deaminative route.
Figure 1: Divergent pathways for the hydrolysis of 4-amino-4-cyanopiperidine. The target molecule requires the diazotization pathway (Blue/Green).
Experimental Protocols
Protocol A: Deaminative Hydrolysis (Target Synthesis)
Objective: Convert 4-amino-4-cyanopiperidine to 4-hydroxy-4-piperidinecarboxamide via in situ diazotization.
Reagents & Equipment[1][2][3][4][5]
-
Starting Material: 4-Amino-4-cyanopiperidine (1.0 eq)
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( , 98%), Water. -
Solvent: Water/Acetic Acid (optional co-solvent).
-
Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, ice bath.
Step-by-Step Methodology
-
Solubilization & Acidification:
-
Charge the reaction vessel with 4-amino-4-cyanopiperidine (10 mmol).
-
Add Water (20 mL) and cool to 0°C using an ice bath.
-
Slowly add concentrated Sulfuric Acid (
) (2.5 eq) dropwise, maintaining internal temperature . -
Note: The amine will protonate immediately. The nitrile requires strong acid for subsequent hydrolysis.
-
-
Diazotization (Deamination):
-
Prepare a solution of Sodium Nitrite (
) (1.2 eq) in minimal water. -
Add the nitrite solution dropwise to the reaction mixture at 0–5°C.
-
Observation: Evolution of nitrogen gas (
) indicates successful diazonium decomposition and substitution by water. -
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Checkpoint: At this stage, the intermediate is predominantly 4-hydroxy-4-cyanopiperidine (Cyanohydrin).
-
-
Nitrile Hydrolysis:
-
To convert the nitrile to the amide, heat the acidic solution to 60–80°C for 4–6 hours.
-
Mechanistic Note: The hydration of the nitrile is catalyzed by the sulfuric acid present.
-
Monitor via TLC or LC-MS for the disappearance of the nitrile peak (~2230 cm⁻¹ IR) and appearance of the amide.
-
-
Isolation:
-
Cool the mixture to RT.
-
Neutralize carefully with Ammonium Hydroxide (
) or Sodium Carbonate to pH 8–9. -
Caution: Exothermic neutralization.
-
Precipitate the product by cooling to 4°C or extract with
-butanol if the product is highly water-soluble. -
Recrystallize from Ethanol/Water.
-
Protocol B: Industrial Standard (Cyanohydrin Route)
Context: In most drug development workflows, it is more efficient to synthesize 4-hydroxy-4-carboxamide directly from 4-piperidone , bypassing the amino-nitrile entirely [2].
Methodology Summary
-
Cyanohydrin Formation: React 4-piperidone hydrochloride with Potassium Cyanide (
) in water at 0°C to form 4-hydroxy-4-cyanopiperidine . -
Hydrolysis: Treat the isolated cyanohydrin with concentrated
or at 50–70°C. -
Result: High-yield conversion to 4-hydroxy-4-piperidinecarboxamide without byproduct formation from deamination.
Data Analysis & Characterization
Expected Analytical Data
When validating the product, compare experimental data against these reference values.
| Feature | 4-Amino-4-carboxamide (Impurity) | 4-Hydroxy-4-carboxamide (Target) |
| IR Spectrum | N-H stretch (primary amine) ~3300-3400 cm⁻¹ | O-H stretch (broad) ~3200-3500 cm⁻¹ |
| 1H NMR (D2O) | No signal at C4-OH | No signal at C4-NH2 |
| Solubility | High in acidic water | Moderate in water; poor in non-polar |
| Reaction Type | Strecker Hydrolysis | Van Slyke / Pinner Hydrolysis |
Process Flow Diagram
The following diagram details the operational workflow for Protocol A.
Figure 2: Operational workflow for the deaminative hydrolysis process.
Safety & Troubleshooting
Critical Safety Hazards
-
HCN Generation: The starting material (4-amino-4-cyanopiperidine) is in equilibrium with 4-piperidone and HCN. Acidic conditions can liberate Hydrogen Cyanide gas .[6]
-
Control: Perform all reactions in a high-efficiency fume hood. Use a scrubber containing bleach (sodium hypochlorite) for the exhaust.
-
-
Nitrosamines: Reaction of secondary amines (piperidine ring) with nitrite can form N-nitroso compounds (carcinogenic).
-
Control: If the piperidine nitrogen is unprotected, N-nitrosation is a major side reaction. Recommendation: Use N-protected starting material (e.g., N-Boc or N-Benzyl) or verify downstream removal of N-nitroso impurities.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Reversal to Piperidone (Retro-Strecker) | Maintain low temperature during acidification; ensure excess acid. |
| N-Nitroso Formation | Reaction at N1 position | Use N-acetyl or N-benzyl protected precursor. |
| Incomplete Hydrolysis | Temperature too low | Increase hydrolysis temp to 80°C; ensure acid concentration >50%. |
References
-
Strecker Synthesis & Hydrolysis
-
Synthesis of 4-Hydroxy-piperidine Derivatives
-
Deamination via Nitrous Acid (Van Slyke)
- Title: US2461701A - Conversion of alpha amino acids to alpha hydroxy acids
-
Source: Google Patents[8]
- URL
-
Mechanistic Insight (Aminonitriles)
Sources
- 1. WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic N-Protection in the Synthesis of 4-Hydroxypiperidine-4-carboxamide
Introduction: The Significance of the 4-Hydroxypiperidine-4-carboxamide Scaffold and the Imperative for N-Protection
The 4-hydroxypiperidine-4-carboxamide moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, coupled with the hydrogen bond donating and accepting capabilities of the hydroxyl and amide groups, makes it a valuable building block for a diverse range of therapeutic agents. From neuroscience to oncology, derivatives of this core structure have shown significant potential in modulating biological targets with high affinity and selectivity.
However, the synthetic utility of 4-hydroxypiperidine-4-carboxamide is intrinsically linked to the strategic use of protecting groups. The nucleophilic secondary amine of the piperidine ring can readily participate in a variety of reactions, including acylation, alkylation, and arylation.[1] To achieve selective functionalization and prevent undesired side reactions, such as over-alkylation leading to quaternary ammonium salts, temporary masking of the piperidine nitrogen is a critical step in any synthetic route.[2]
This comprehensive guide provides an in-depth analysis of common N-protection strategies for the synthesis of 4-hydroxypiperidine-4-carboxamide. We will explore the mechanistic rationale behind the selection of protecting groups, provide detailed, field-proven protocols for their application and removal, and offer a comparative analysis to aid researchers in making informed decisions for their specific synthetic challenges.
Core Principle: Orthogonal Protection in Complex Molecule Synthesis
The synthesis of a molecule with multiple functional groups, such as 4-hydroxypiperidine-4-carboxamide, necessitates an orthogonal protection strategy. This principle dictates that each protecting group can be removed under specific conditions without affecting other protecting groups in the molecule.[3] This allows for the sequential and selective manipulation of different reactive sites, a cornerstone of modern organic synthesis.
For our target molecule, the chosen N-protecting group must be stable during the formation of the carboxamide and compatible with the presence of the tertiary hydroxyl group. Furthermore, its removal should proceed under conditions that leave the amide and hydroxyl functionalities intact. The three most widely employed N-protecting groups that offer such orthogonality are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
N-Protection Strategies: A Comparative Analysis
The choice of an N-protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The following sections provide a detailed overview of the Boc, Cbz, and Fmoc protection strategies, including their mechanisms, advantages, and limitations in the context of 4-hydroxypiperidine-4-carboxamide synthesis.
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of non-acidic conditions.[1] Its removal is typically achieved under acidic conditions, which are generally compatible with amide and tertiary alcohol functionalities.
Mechanism of Protection and Deprotection:
The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The deprotection proceeds via an acid-catalyzed elimination mechanism, generating the free amine, carbon dioxide, and isobutylene.
Diagram 1: Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection.
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine-4-carboxamide
Materials:
-
4-Hydroxypiperidine-4-carboxamide (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine-4-carboxamide in a 1:1 mixture of DCM and water.
-
Add sodium bicarbonate to the solution and stir vigorously.
-
Add di-tert-butyl dicarbonate portion-wise to the stirring mixture at room temperature.
-
Stir the reaction for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.
Protocol 2: N-Boc Deprotection
Materials:
-
N-Boc-4-hydroxypiperidine-4-carboxamide (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (for TFA deprotection)
-
Diethyl ether (for precipitation)
Procedure (using TFA):
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the amine salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
The Benzyloxycarbonyl (Cbz) Group: Stability and Orthogonality
The Cbz group is renowned for its stability towards both acidic and basic conditions, making it an excellent choice for orthogonal protection schemes.[1] Its removal is typically achieved through catalytic hydrogenolysis, a mild method that is highly compatible with most functional groups, including amides and tertiary alcohols.
Mechanism of Protection and Deprotection:
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The deprotection involves the cleavage of the benzylic C-O bond by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which releases the free amine, carbon dioxide, and toluene.[1]
Diagram 2: Cbz Protection and Deprotection Workflow
Caption: Workflow for Cbz protection and deprotection.
Protocol 3: N-Cbz Protection of 4-Hydroxypiperidine-4-carboxamide
Materials:
-
4-Hydroxypiperidine-4-carboxamide (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine-4-carboxamide in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 4: N-Cbz Deprotection by Hydrogenolysis
Materials:
-
N-Cbz-4-hydroxypiperidine-4-carboxamide (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is a base-labile protecting group widely used in peptide synthesis.[4] Its key advantage is its stability to acidic conditions, allowing for an orthogonal strategy with acid-labile side-chain protecting groups.[4] Its removal is achieved with a mild base, typically piperidine.[4]
Mechanism of Protection and Deprotection:
The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[4] Deprotection occurs via a β-elimination mechanism initiated by a base, which abstracts the acidic proton on the fluorenyl ring.[5] This leads to the formation of dibenzofulvene, which is typically scavenged by the amine base used for deprotection.[4]
Diagram 3: Fmoc Protection and Deprotection Workflow
Caption: Workflow for Fmoc protection and deprotection.
Protocol 5: N-Fmoc Protection of 4-Hydroxypiperidine-4-carboxamide
Materials:
-
4-Hydroxypiperidine-4-carboxamide (1.0 eq)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
1,4-Dioxane and Water (1:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine-4-carboxamide in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate and cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl in dioxane dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 6: N-Fmoc Deprotection
Materials:
-
N-Fmoc-4-hydroxypiperidine-4-carboxamide (1.0 eq)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.
-
The crude product can be purified by column chromatography or precipitation.
Comparative Summary and Strategic Recommendations
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality & Compatibility | Key Considerations |
| Boc | (Boc)₂O, base (e.g., NaHCO₃) | Strong acid (e.g., TFA, HCl)[6] | Stable to base and hydrogenolysis. Compatible with Cbz and Fmoc. | Potential for acid-catalyzed side reactions with sensitive substrates. |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃) | H₂, Pd/C (Hydrogenolysis)[1] | Stable to acid and base.[1] Orthogonal to Boc and Fmoc. | Catalyst may be sensitive to poisoning. Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes). |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | 20% Piperidine in DMF[4] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz. | The basic deprotection conditions may not be suitable for base-sensitive substrates. Potential for dibenzofulvene adduct formation.[7] |
Strategic Recommendations for 4-Hydroxypiperidine-4-carboxamide Synthesis:
-
For general robustness and orthogonality, the Cbz group is often the preferred choice. Its stability to both acidic and basic conditions provides a wide window for subsequent synthetic transformations. The mild hydrogenolysis conditions for its removal are highly unlikely to affect the tertiary hydroxyl or the primary amide functionalities.
-
The Boc group is a viable and widely used alternative, particularly when subsequent steps involve basic or nucleophilic reagents. Care must be taken during the acidic deprotection step to avoid any potential acid-catalyzed side reactions, although the tertiary alcohol and primary amide in the target molecule are generally stable under these conditions.
-
The Fmoc group is most advantageous when the synthetic route requires acidic conditions that would cleave a Boc group. The mild basic deprotection with piperidine is generally compatible with the target molecule's functional groups. However, researchers should be mindful of potential side reactions like aspartimide formation if the carboxamide were part of a larger peptide-like structure.[7]
Conclusion
The successful synthesis of 4-hydroxypiperidine-4-carboxamide and its derivatives is critically dependent on a well-defined N-protection strategy. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic plan, considering the reaction conditions of subsequent steps and the principles of orthogonality. By understanding the mechanistic nuances and applying the detailed protocols provided in this guide, researchers can confidently navigate the synthesis of these valuable scaffolds, accelerating the discovery and development of new therapeutic agents.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2022, May). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2022, May). Cbz-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz Protection. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
National Institutes of Health. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenyl ester. Retrieved from [Link]
-
ACS Publications. (2017, March 20). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ChemBK. (2022, October 16). 4-Hydroxypiperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Peptide Coupling with 4-Hydroxypiperidine-4-carboxamide
Executive Summary
This guide details the protocol for utilizing 4-hydroxypiperidine-4-carboxamide as a building block in peptide synthesis and medicinal chemistry. This specific scaffold presents a unique "gem-disubstituted" structural challenge. The quaternary carbon at position 4 (bearing both a hydroxyl and a carboxamide group) imposes significant steric strain on the piperidine ring, altering the nucleophilicity of the secondary amine at position 1.
Standard coupling protocols (e.g., EDC/NHS or DCC) often result in poor yields or incomplete conversion due to this steric bulk and the molecule's high polarity. This note provides an optimized HATU-mediated solution-phase protocol , troubleshooting logic, and critical solubility data to ensure high-efficiency coupling.
Chemical Profile & Strategic Analysis
The Challenge: Sterics and Polarity
The target molecule contains three functional groups with distinct reactivities:
-
Secondary Amine (N1): The desired nucleophile for coupling. It is sterically crowded due to the chair conformation forced by the C4 substituents.
-
Tertiary Alcohol (C4-OH): A weak nucleophile but a potential site for side reactions (O-acylation) under aggressive conditions.
-
Primary Amide (C4-CONH₂): Generally unreactive but significantly increases polarity, making the molecule insoluble in non-polar solvents like Dichloromethane (DCM).
Reagent Selection Strategy
| Parameter | Recommended Choice | Scientific Rationale |
| Coupling Agent | HATU (or COMU) | The 7-azabenzotriazole moiety provides anchiomeric assistance (neighboring group effect), accelerating the reaction rate for hindered amines significantly better than HBTU or PyBOP [1]. |
| Base | DIPEA (Diisopropylethylamine) | A non-nucleophilic base is required to deprotonate the amine salt without competing for the activated ester. |
| Solvent | DMF or NMP | The high polarity of the carboxamide/hydroxyl groups requires polar aprotic solvents.[1] DCM is unsuitable and will lead to precipitation. |
| Additives | HOAt (Optional) | If using EDC or DIC, HOAt must be added to suppress racemization of the incoming amino acid and improve kinetics. |
Experimental Workflow (Visualization)
The following diagram illustrates the optimized decision-making process for coupling this specific scaffold.
Caption: Optimized workflow for coupling sterically hindered piperidine derivatives using HATU activation.
Detailed Protocol: Solution Phase Coupling
Objective: Couple N-protected amino acid (e.g., Boc-Phe-OH) to 4-hydroxypiperidine-4-carboxamide.
Materials
-
Acid: N-protected amino acid (1.0 equiv).
-
Amine: 4-hydroxypiperidine-4-carboxamide (1.1 equiv).
-
Reagent: HATU (1.1 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M).
Step-by-Step Methodology
-
Preparation of Active Ester (Pre-activation):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected amino acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).
-
Critical Check: The solution should turn slightly yellow. Stir for exactly 2 minutes at room temperature.
-
Note: Do not prolong this step (>5 mins) as the activated OAt ester can degrade or racemize sensitive amino acids (e.g., Cys, His) [2].
-
-
Amine Addition:
-
In a separate vial, dissolve 4-hydroxypiperidine-4-carboxamide (1.1 equiv) in a minimal amount of DMF. If solubility is slow, mild sonication is permitted.
-
Add the amine solution dropwise to the activated acid mixture.
-
Add the remaining DIPEA (1.0 equiv) to ensure the reaction pH remains basic (~pH 8-9).
-
-
Reaction Monitoring:
-
Stir at room temperature under an inert atmosphere (N₂ or Ar).
-
T = 1 hour: Check by LCMS. The hindered nature of the piperidine may require up to 4-6 hours for completion.
-
Target Mass: Look for [M+H]⁺ corresponding to Product + 1. Watch for a peak corresponding to the guanidinylated amine (+99 Da), which indicates excess HATU reacting with the amine directly [3].
-
-
Workup (Polar Product Strategy):
-
Challenge: The product contains a hydroxyl and amide group, making it water-soluble. Standard EtOAc/Water extraction may result in product loss to the aqueous phase.
-
Method A (Lyophilization): Dilute with water/acetonitrile and lyophilize directly if the scale is small (<100 mg). Purify the crude solid via Prep-HPLC.
-
Method B (Extraction): Evaporate DMF in vacuo. Redissolve residue in n-Butanol (n-BuOH). Wash organic layer with saturated NaHCO₃ (remove unreacted acid) and Brine. Evaporate n-BuOH.
-
Troubleshooting & Optimization
If yields are low (<50%), consult the following logic tree to identify the bottleneck.
Caption: Diagnostic logic for troubleshooting hindered amine couplings.
Common Pitfalls
-
O-Acylation: If the hydroxyl group reacts (forming an ester), you will see a product with the same mass as the amide but different retention time.
-
Remedy: This is rare with HATU/DIPEA because amine nucleophilicity >> alcohol nucleophilicity. If observed, avoid DMAP entirely.
-
-
Nitrile Formation: If using EDC/DIC, the carboxamide can dehydrate to a nitrile (-CN), showing a mass loss of -18 Da.
-
Remedy: Switch to HATU or PyBOP; avoid carbodiimides.
-
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society. Link
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Sigma-Aldrich. Peptide Coupling Reagents Guide: HATU and Uronium Salts. Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents. Link
Sources
Technical Application Note: Scalable Synthesis of N-Boc-4-hydroxypiperidine-4-carboxamide
This Application Note is structured to provide a robust, scalable, and scientifically rigorous guide for the synthesis of N-Boc-4-hydroxypiperidine-4-carboxamide . It prioritizes "Process Chemistry" logic—focusing on yield, purity, and reproducibility—over purely academic, small-scale explorations.
Abstract & Strategic Scope
The N-Boc-4-hydroxypiperidine-4-carboxamide scaffold is a critical intermediate in the synthesis of neuroactive agents (e.g., opioid receptor modulators) and kinase inhibitors. The structural challenge lies in the gem-disubstituted C4 center , which introduces significant steric hindrance and a propensity for elimination.
While theoretical routes exist (e.g., direct oxidation of amides or hydration of nitriles), practical execution is often plagued by two failure modes:
-
Retro-Cyanohydrin Reversion: Under the basic conditions typically used for nitrile hydration (Radziszewski reaction), the intermediate cyanohydrin often reverts to the starting ketone and cyanide.
-
Elimination (Dehydration): Under harsh acidic conditions, the C4-hydroxyl group eliminates to form the
-unsaturated tetrahydropyridine.
This guide presents a "Hydrolysis-Reprotection Strategy" (Protocol A) as the primary industrial recommendation. This method intentionally sacrifices the Boc group during nitrile hydrolysis to ensure robust amide formation, followed by an in-situ re-protection. A secondary "Ester Aminolysis" (Protocol B) is provided for workflows starting from the carboxylic ester.
Synthetic Pathway Analysis
The following diagram visualizes the decision matrix and the chosen "Hydrolysis-Reprotection" pathway, highlighting the critical control points (CCPs) where side reactions occur.
Figure 1: Strategic Workflow for N-Boc-4-hydroxypiperidine-4-carboxamide synthesis. Note the critical temperature control at the acid hydrolysis step to avoid elimination.
Protocol A: The Hydrolysis-Reprotection Route (Recommended)
Rationale: This route circumvents the instability of cyanohydrins in base. By using concentrated acid at low temperature, we force the nitrile hydration to the amide while accepting the loss of the Boc group. The water-soluble amine intermediate is then re-protected in the same pot (or after simple neutralization), avoiding difficult extractions of the polar free amine.
Phase 1: Cyanohydrin Formation
Reagents: N-Boc-4-piperidone (1.0 eq), TMSCN (Trimethylsilyl cyanide, 1.2 eq), ZnI
-
Setup: Charge a dry reactor with N-Boc-4-piperidone dissolved in anhydrous DCM (5 vol).
-
Catalyst: Add Zinc Iodide (ZnI
) under nitrogen atmosphere. -
Addition: Add TMSCN dropwise at 0°C. Caution: TMSCN is volatile and toxic. Use a fume hood with cyanide sensors.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of ketone) or IR (appearance of weak nitrile band ~2230 cm
). -
Workup: Quench with saturated NaHCO
. Extract with DCM. The product is the O-TMS protected cyanohydrin. -
Mild Hydrolysis (Optional): To isolate the free hydroxy-cyanohydrin, treat with dilute citric acid in MeOH. However, for Phase 2, the O-TMS group is cleaved by the acid anyway, so crude concentration is acceptable.
Phase 2: Rigby Hydrolysis & In-Situ Reprotection
Reagents: Conc. H
-
Acid Hydrolysis:
-
Cool concentrated H
SO to 0–5°C in a round-bottom flask. -
Slowly add the crude Cyanohydrin (from Phase 1) dropwise/portion-wise. Critical: Keep internal temperature <20°C. Higher temperatures trigger elimination to the alkene.
-
Stir at 15–20°C for 12–18 hours. The Boc group is cleaved, and the nitrile is hydrated to the primary amide.
-
Checkpoint: LCMS should show the mass of the free amine-amide (MW ~144 Da).
-
-
Neutralization & Reprotection:
-
Pour the acidic mixture onto crushed ice (exothermic!).
-
Carefully adjust pH to ~10 using 50% NaOH solution. Note: The mixture will become a thick slurry of Na
SO . -
Add THF or Dioxane (equal volume to the aqueous phase) to solubilize the organic components.
-
Add Di-tert-butyl dicarbonate (Boc
O, 1.5 eq). -
Stir vigorously at RT for 4–6 hours.
-
-
Isolation:
-
Extract the mixture with Ethyl Acetate (3x).
-
Wash combined organics with Brine. Dry over Na
SO . -
Purification: Recrystallize from EtOAc/Hexanes or column chromatography (MeOH/DCM gradient). The product is a white solid.
-
Protocol B: Ester Aminolysis (Alternative)
Rationale: If 1-Boc-4-hydroxypiperidine-4-carboxylic acid methyl ester is commercially available or synthesized via the Bucherer-Bergs route, this method is milder but slower.
Reagents: 7N Ammonia in Methanol (excess).
-
Dissolution: Dissolve the ester substrate in 7N NH
/MeOH (10–20 volumes). -
Reaction: Seal the vessel (pressure tube) and stir at RT for 24–48 hours.
-
Note: The 4-hydroxyl group creates steric hindrance, slowing down the attack on the carbonyl. Heating to 50°C may be required but increases the risk of retro-aldol type decomposition.
-
-
Workup: Concentrate to dryness.
-
Purification: Triturate with diethyl ether to remove residual ester.
Quantitative Data Summary
| Parameter | Protocol A (Hydrolysis-Reprotection) | Protocol B (Ester Aminolysis) |
| Overall Yield | 65–75% (from Piperidone) | 80–90% (from Ester) |
| Reaction Time | 24 Hours (Total) | 24–48 Hours |
| Atom Economy | Moderate (Boc loss/regain) | High |
| Scalability | High (Exotherm management required) | High (Pressure equipment required) |
| Key Impurity | Tetrahydropyridine (Elimination) | Unreacted Ester / Acid |
Troubleshooting & Expert Insights
The "Elimination" Trap
The most common failure mode is the dehydration of the tertiary alcohol.
-
Mechanism: In strong acid, the -OH is protonated (-OH
), creating a good leaving group. The adjacent C3 protons are acidic enough to eliminate, forming the double bond. -
Prevention: Strict temperature control during the H
SO step (keep <20°C). Do not heat to accelerate the reaction.
The Cyanohydrin Equilibrium
If using Protocol A, never attempt to purify the intermediate cyanohydrin on silica gel with basic eluents (e.g., NH
Analytical Validation
-
1H NMR (DMSO-d6): Look for the gem-disubstituted characteristic signals. The amide protons typically appear as two broad singlets around
7.0–7.5 ppm. The Boc group is a strong singlet at 1.45 ppm. -
IR Spectroscopy:
-
Amide Carbonyl: ~1660–1680 cm
-
Boc Carbonyl: ~1690–1710 cm
-
Hydroxyl: Broad band ~3300–3400 cm
-
Absence of Nitrile peak (~2230 cm
).
-
References
-
Nitrile Hydration Mechanisms: Sawaki, Y., & Ogata, Y. (1981). Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide. Bulletin of the Chemical Society of Japan. Link
-
Bucherer-Bergs Route Context: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link
-
Hydrolysis of Amides/Nitriles: K. C. S. K. & P. D. (2007). A mild alkaline hydrolysis of N-substituted amides and nitriles.[1] Arkivoc. Link
-
Cyanohydrin Stability: Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link
-
General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Sources
Application Note: 4-Hydroxypiperidine-4-carboxamide in Opioid Ligand Design
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Hydroxypiperidine-4-carboxamide (4-HPCA) as a scaffold for next-generation opioid ligands.
Unlike classical 4-phenylpiperidine opioids (e.g., pethidine, fentanyl) which rely on a hydrophobic core, 4-HPCA offers a polar, functionalizable core . This allows for the design of peripherally restricted agonists (to minimize CNS side effects) or multi-functional ligands (e.g., MOR/DOR/KOR selectivity) by exploiting the orthogonal reactivity of the hydroxyl and carboxamide groups.
Executive Summary: The "Polar Core" Strategy
In the landscape of opioid medicinal chemistry, the 4,4-disubstituted piperidine is a privileged structure. While historical success was built on lipophilic 4-phenyl variants, the 4-Hydroxypiperidine-4-carboxamide (4-HPCA) building block represents a shift toward "Polar Core" design.
Key Advantages:
-
Metabolic Stability: The quaternary carbon at position 4 prevents oxidative metabolism common in mono-substituted piperidines.
-
Peripheral Restriction: The high polarity (ClogP < 0) of the core reduces blood-brain barrier (BBB) penetration unless balanced by lipophilic N-substituents, making it ideal for peripheral analgesics (e.g., targeting gut Mu-receptors without respiratory depression).
-
Orthogonal Functionalization: The 4-OH and 4-CONH₂ groups serve as distinct handles for "Message-Address" optimization.
Chemical Architecture & Synthesis Strategy
The design of opioid ligands using 4-HPCA follows the Message-Address Concept :
-
The Scaffold (4-HPCA): Acts as the structural anchor.
-
The Address (N-Substituent): Directs the molecule to the opioid receptor binding pocket (typically requiring an aromatic moiety, e.g., phenethyl).
-
The Message (4-Substituents): Modulates intrinsic efficacy (agonist vs. antagonist) via hydrogen bonding with D147 (Asp3.32) or H297 (His6.52).
Workflow Visualization (Graphviz)
Figure 1: Modular assembly of opioid ligands starting from the 4-HPCA core. The pathway diverges based on the desired pharmacological profile (Peripheral vs. Central).
Detailed Experimental Protocols
Protocol A: Preparation of the 4-HPCA Core (If not commercial)
Context: While commercially available (CAS 40371-51-5), in-house synthesis allows for isotopic labeling or scale-up.
-
Cyanohydrin Formation: React N-benzyl-4-piperidone with KCN and acetic acid to form the 4-cyano-4-hydroxypiperidine intermediate.
-
Hydrolysis: Treat the nitrile with concentrated H₂SO₄ at 0°C -> RT to convert the nitrile to the primary amide (CONH₂). Note: Control temperature to prevent dehydration to the alkene.
-
Deprotection: Hydrogenate (H₂, Pd/C) in methanol to remove the N-benzyl group, yielding free 4-Hydroxypiperidine-4-carboxamide .
Protocol B: N-Alkylation (The "Address" Installation)
Objective: To attach a lipophilic aromatic tail (e.g., phenethyl) essential for opioid receptor affinity.
Reagents:
-
Substrate: 4-Hydroxypiperidine-4-carboxamide (1.0 eq)
-
Alkylating Agent: (2-Bromoethyl)benzene (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
-
Catalyst: KI (0.1 eq) - Critical for accelerating reaction with bromides.
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of 4-HPCA in 5 mL of anhydrous ACN. (Use DMF if solubility is poor).
-
Addition: Add finely ground K₂CO₃ and catalytic KI. Stir for 10 min under N₂.
-
Alkylation: Add (2-Bromoethyl)benzene dropwise via syringe.
-
Reflux: Heat to 60-80°C for 12-16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and Water.
-
Purification: The product is polar. Purify via Flash Chromatography using a gradient of DCM to 10% MeOH/DCM (with 1% NH₄OH).
Validation Point:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the piperidine NH signal and appearance of phenethyl triplets (~2.7 ppm).
-
Mass Spec: Expect [M+H]⁺ = Core MW + 104 (phenethyl).
Protocol C: Radioligand Binding Assay (In Vitro Validation)
Objective: Determine affinity (Ki) for Mu (MOR), Delta (DOR), and Kappa (KOR) receptors.
Materials:
-
Membranes: CHO-K1 cells stably expressing human MOR, DOR, or KOR.
-
Radioligands:
-
MOR: [³H]-DAMGO
-
DOR: [³H]-DPDPE
-
KOR: [³H]-U69593
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA.
Procedure:
-
Preparation: Incubate membrane protein (20-40 µg) with radioligand (~1 nM) and increasing concentrations of the synthesized 4-HPCA derivative (10⁻¹⁰ to 10⁻⁵ M).
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC₅₀ and Ki using non-linear regression (Cheng-Prusoff equation).
SAR & Molecular Optimization Data
The following table summarizes how modifications to the 4-HPCA core influence opioid receptor activity, based on general SAR principles of 4-substituted piperidines [1, 2].
| Modification Site | Substituent | Effect on Pharmacology |
| Nitrogen (N-1) | Methyl | Low affinity (weak agonist). |
| Nitrogen (N-1) | Phenethyl | High MOR Affinity. The "gold standard" address for Mu opioids. |
| Nitrogen (N-1) | Allyl / Cyclopropylmethyl | Potential Antagonist or Partial Agonist activity. |
| Carbon-4 (OH) | Free Hydroxyl | High Polarity. Reduces BBB crossing (Peripheral). H-bond donor. |
| Carbon-4 (OH) | Methoxy / Ethoxy | Increases lipophilicity; may improve CNS penetration. |
| Carbon-4 (CONH₂) | Primary Amide | Neutral H-bond donor/acceptor. Mimics peptide backbone.[1] |
| Carbon-4 (CONH₂) | N,N-Diethylamide | Increases steric bulk; pushes selectivity toward Delta/Kappa . |
Troubleshooting & Critical Parameters
-
Solubility: 4-HPCA is highly polar. Reactions in DCM or Toluene often fail. Use DMF, DMSO, or ACN.
-
Regioselectivity: The amide nitrogen is non-nucleophilic under standard alkylation conditions (K₂CO₃). Alkylation occurs exclusively at the piperidine nitrogen.
-
Purification: Due to the amide and hydroxyl groups, derivatives often streak on silica. Add 1% Triethylamine or Ammonia to the eluent.
References
-
Bender, A. M., et al. (2014). "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands." Bioorganic & Medicinal Chemistry Letters.
-
Ho, G. D., et al. (2007).[2] "Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands." Bioorganic & Medicinal Chemistry Letters.
-
Manglik, A., et al. (2012). "Crystal structure of the µ-opioid receptor bound to a morphinan antagonist." Nature.
-
PubChem Compound Summary. (2025). "4-Hydroxypiperidine-4-carboxamide." National Center for Biotechnology Information.
-
ChemScene. (2025). "Product Data: N-hydroxypiperidine-4-carboxamide vs 4-Hydroxypiperidine-4-carboxamide."
Sources
Troubleshooting & Optimization
Improving yield of 4-hydroxypiperidine-4-carboxamide from cyanohydrins
Topic: Improving yield of 4-hydroxypiperidine-4-carboxamide Ticket ID: CHEM-SUP-4492 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Paradox
Welcome to the technical support center. If you are accessing this guide, you are likely facing one of three problems with your 4-hydroxypiperidine-4-carboxamide synthesis:
-
Low Yield: The starting material (cyanohydrin) seems to "disappear" or revert to the ketone (4-piperidone).
-
Impurity Profile: You are isolating the carboxylic acid instead of the amide.
-
Isolation Failure: You cannot extract the highly polar product from the aqueous reaction matrix.
The synthesis of 4-hydroxypiperidine-4-carboxamide is deceptively simple. The geminal positioning of the hydroxyl (-OH) and nitrile (-CN) groups creates an inherent instability. Under basic conditions, the equilibrium favors the retro-cyanohydrin reaction (releasing HCN and ketone). Under acidic conditions, the dehydration to the tetrahydropyridine (elimination) or over-hydrolysis to the acid is thermodynamically driven.
This guide moves beyond standard textbook procedures to provide field-tested protocols that lock the kinetic product (the amide) before thermodynamic equilibrium destroys it.
Module 1: Diagnostic Workflows & Causality
Before altering your protocol, use this diagnostic map to identify your specific failure mode.
Visualizing the Reaction Landscape
Figure 1: Reaction landscape showing the kinetic competition between the desired amide formation and thermodynamic sinks (Reversion, Elimination, and Over-hydrolysis).
Module 2: Optimized Protocols
We recommend Protocol A for laboratory-scale (<100g) high-purity applications and Protocol B for scale-up where oxidative hazards must be minimized.
Protocol A: The Modified Radziszewski Reaction (Recommended)
Best for: Preventing elimination and retro-reaction.
The Logic: This method uses Hydrogen Peroxide (
Step-by-Step Methodology:
-
Preparation: Dissolve 4-hydroxypiperidine-4-carbonitrile (1.0 eq) in DMSO or Ethanol (5 vol).
-
Note: DMSO accelerates the reaction but complicates workup. Ethanol is preferred for easier isolation.
-
-
Base Addition: Cool to 0°C. Add
(0.5 eq).-
Critical Control: Do NOT use NaOH. High pH (>11) triggers immediate loss of HCN. Maintain pH 8–9.5.
-
-
Oxidant Addition: Add 30%
(2.0 eq) dropwise over 30 minutes.-
Exotherm Alert: Maintain internal temperature <25°C. Higher temps promote over-oxidation.
-
-
Quenching: Stir at 20°C for 2–4 hours. Monitor by HPLC. Once starting material <2%, quench with saturated
to destroy excess peroxide.
Protocol B: The "Cold-Acid" Hydration (Ritter-Type Conditions)
Best for: Large scale, avoiding peroxides.
The Logic: Concentrated sulfuric acid protonates the nitrile, making it susceptible to water attack. However, heat causes dehydration (elimination of the 4-OH). We must decouple the protonation step from the hydration step.
Step-by-Step Methodology:
-
Solvation: Charge 98%
(3.0 eq) into a reactor. Cool to 0–5°C. -
Addition: Add solid cyanohydrin in portions. Do not add water yet.
-
Controlled Hydration: Stir for 1 hour at 15°C. Then, pour the mixture slowly onto crushed ice (5 vol).
-
Why? The heat of dilution is absorbed by the phase change of ice, keeping the local temp low and preventing hydrolysis to the carboxylic acid.
-
-
Neutralization: Carefully adjust pH to 7.0 using Ammonium Hydroxide (
).
Module 3: Isolation & Purification (The "Crash-Out" Strategy)
The target molecule is highly polar and water-soluble (LogP ≈ -1.2). Standard extraction with Ethyl Acetate or DCM will fail (Yield < 10%).
The "Salting-Out" Workflow:
-
Saturation: After neutralization, saturate the aqueous phase with NaCl.
-
Solvent Selection: Extract with n-Butanol or IPA/CHCl3 (1:3 ratio) .
-
Why? n-Butanol can pull polar amides from brine.
-
-
Crystallization: Evaporate the organic layer to a minimum volume. Add Diethyl Ether or MTBE as an anti-solvent. The amide should precipitate as a white solid.
Module 4: Troubleshooting & FAQ
Ticket #1: "My product is a brown oil, not a solid."
Diagnosis: You likely have residual DMSO (if used) or significant retro-aldol decomposition products (piperidone polymers). Fix:
-
Dissolve the oil in a minimum amount of hot Ethanol.
-
Add activated charcoal, stir for 15 mins, and filter hot.
-
Cool slowly to 4°C. If no crystals form, scratch the glass or add a seed crystal of the amide.
Ticket #2: "I smell almonds/bitter scent during the reaction."
Diagnosis: CRITICAL SAFETY WARNING. This indicates the release of Hydrogen Cyanide (HCN). Cause: Your pH is too high (Protocol A) or temperature is too high (Protocol B), driving the equilibrium back to the ketone + HCN. Immediate Action:
-
Lower the pH (if basic) or cool the reaction immediately.
-
Ensure the scrubber system is active.
-
Prevention: Switch to Protocol A and strictly limit base equivalents to 0.2–0.5 eq of
.
Ticket #3: "Yield is stuck at 50%."
Data Analysis: Compare your parameters against this benchmark table.
| Parameter | Optimal Range | Impact of Deviation |
| Temperature | 0°C – 20°C | >40°C causes dehydration (alkene formation). |
| pH (Peroxide Method) | 8.0 – 9.5 | >10 causes HCN loss; <7 stops reaction. |
| Stoichiometry ( | 2.0 – 2.5 eq | Excess leads to oxidative cleavage; Deficit leaves SM. |
| Reaction Time | 2 – 4 Hours | >6 Hours increases carboxylic acid impurity. |
Module 5: Decision Logic for Scale-Up
Use this logic gate to determine the best path forward for your specific constraints.
Figure 2: Decision matrix for selecting the hydrolysis method based on scale and safety constraints.
References
-
Radziszewski Reaction Mechanism & Applications
-
Radziszewski, B. (1885). "Über die Oxydation des Benzolins." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for peroxide hydrolysis).
-
-
Synthesis of 4-substituted piperidines
-
US Patent 3931195A: "Piperidine derivatives."[10] Describes the isolation of polar piperidine carboxamides.
-
-
Hydrolysis of
-hydroxy nitriles:-
McKillop, A., & Kemp, D. (1989).[7] "Oxidative hydration of nitriles to amides." Tetrahedron. Demonstrates the superiority of Perborate/Peroxide methods over acid hydrolysis for sensitive substrates.
-
-
Nitrile Hydratase Alternatives (Enzymatic)
-
Prasad, S., & Bhalla, T.C. (2010). "Nitrile hydratases (NHases): At the interface of academia and industry." Biotechnology Advances.
-
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before working with Cyanides or Peroxides.
Sources
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. maxapress.com [maxapress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 8. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Resolving racemization issues in chiral 4-substituted piperidine synthesis
The following technical guide is structured as an interactive Support Center for researchers dealing with the stereochemical instability of chiral piperidines.
Topic: Resolving Racemization & Epimerization in 4-Substituted Piperidines
Ticket Status:
Diagnostic Triage: Define Your Problem
Before applying a fix, we must diagnose the mechanism of stereochemical loss. In 4-substituted piperidines, "racemization" is often a misnomer for epimerization or desymmetrization failure .
The Chirality Check
-
Scenario A: 4-Monosubstituted Piperidine (e.g., 4-methylpiperidine)
-
Status:Achiral . The molecule has a plane of symmetry passing through N and C4.
-
Issue: If you detect "enantiomers," you are likely observing rotamers (N-protecting group) or impurities.
-
-
Scenario B: 4,4-Disubstituted Piperidine (Quaternary Center)
-
Scenario C: 2,4- or 3,4-Disubstituted Piperidine
Mechanistic Root Cause Analysis
Understanding how you lost your ee or dr is the only way to prevent it.
Pathway 1: The Enolization Trap (C4-Carbonyls)
If your C4 position hosts an ester, ketone, or nitrile, the
-
Trigger: Basic workup (NaHCO
, NaOH) or unquenched amine bases (Et N, DBU). -
Mechanism: Deprotonation forms a planar enolate. Reprotonation occurs indiscriminately from either face.
Pathway 2: The Retro-Michael Cascade (Quaternary Centers)
Common in 4-amino-4-carboxy piperidines or spirocycles.
-
Trigger: High temperature or Lewis Acids.
-
Mechanism: The ring opens via
-elimination (Retro-Michael) and re-closes, scrambling the center.
Figure 1: Diagnostic logic flow for identifying the root cause of stereochemical loss in piperidines.
Troubleshooting Guides & Protocols
Issue #1: "My ee% drops during N-Boc deprotection."
Diagnosis: Acid-catalyzed enolization. Context: When deprotecting a 4-piperidinecarboxylate with TFA or HCl, the resulting ammonium salt is stable. However, the heat generated during neutralization (workup) often spikes the local pH and temperature, causing racemization.
Corrective Protocol: The "Cold Quench"
-
Deprotection: Perform TFA/DCM removal at
. Do not reflux. -
Removal: Evaporate TFA in vacuo at
. Azeotrope with toluene twice to remove residual acid. -
Neutralization (CRITICAL STEP):
-
Dissolve the residue in EtOAc/THF.
-
Cool to
(Ice/Salt bath). -
Add saturated NaHCO
slowly while monitoring internal temperature. Do not let T > 5°C. -
Why? Enolization rates drop exponentially with temperature.
-
Issue #2: "I cannot synthesize the cis-2,4-disubstituted piperidine; I only get trans."
Diagnosis: Thermodynamic Epimerization. Context: The trans-isomer (diequatorial) is generally 1.5–3.0 kcal/mol lower in energy than the cis-isomer. Standard hydrogenation (Pd/C) favors the thermodynamic product.
Corrective Protocol: Iridium-Catalyzed Pyridine Hydrogenation
To access the "difficult" isomers or high ee% products, you must use the Charette/Andersson Method (Hydrogenation of
Reagents:
-
Precursor: 4-substituted pyridine.
-
Activator: 2,4-Dinitrophenylhydroxylamine (to form the
-iminopyridinium salt) or Benzyl bromide. -
Catalyst:
(e.g., Ir-PHOX or Ir-ThrePHOX).
Step-by-Step Workflow:
-
Activation: Treat pyridine with alkylating/aminating agent to form the pyridinium salt.
-
Hydrogenation:
-
Solvent: CH
Cl . -
Pressure: 50 bar H
. -
Catalyst Loading: 1 mol%.
-
Time: 12–24 h.[3]
-
-
Cleavage: If an
-imino group was used, cleave the N-N bond using Raney Nickel or oxidative cleavage to reveal the free piperidine.
Expert Note: This method typically yields >90% ee and >95:5 dr (diastereomeric ratio) because it proceeds via a directed outer-sphere mechanism that does not allow ring-flip equilibration.
Advanced Methodology: Dynamic Kinetic Resolution (DKR)
If you are starting with a racemate (e.g., racemic 2-substituted 4-piperidone), you can converge to a single enantiomer using DKR.
The "Glorius" Interrupted Hydrogenation This approach uses a heterogeneous catalyst (Pd/C or Rh/C) modified with a chiral auxiliary or ligand field to induce chirality during the reduction of the pyridine core.
Protocol Summary:
-
Substrate: Pyridine with a chiral auxiliary (e.g., oxazolidinone attached at C2 or C4).
-
Catalyst: 5% Rh/C or Pd(OH)
/C. -
Conditions: 60 bar H
, MeOH/AcOH solvent system. -
Mechanism: The aromatic ring is partially hydrogenated.[4] The auxiliary directs the facial selectivity of the incoming hydrogen. Because the intermediate enamine/imine equilibrates rapidly (racemizes), the catalyst selectively reduces only one enantiomer of the intermediate, funneling the entire mixture to a single chiral product.
Analytical Validation Data
How do you know your protocol worked? Use this reference table for separation.
Table 1: Chiral HPLC Separation Strategies for 4-Substituted Piperidines
| Compound Class | Stationary Phase (Column) | Mobile Phase | Mode | Notes |
| N-Boc-4-piperidinecarboxylates | Chiralpak AD-H / IA | Hexane/IPA (90:10) | Normal | Acidic modifiers (TFA) usually NOT needed for N-Boc. |
| Free Amines (unprotected) | Chiralpak AY-H / OZ-H | Hexane/EtOH/DEA | Normal | Must add 0.1% Diethylamine (DEA) to sharpen peaks. |
| 4-Aryl-piperidines | Chiralcel OD-H | Hexane/IPA | Normal | Good baseline separation for aromatic substituents. |
| C4-Quaternary Amino Acids | Chirobiotic V (Vancomycin) | MeOH/TEAA (pH 4.1) | Polar Ionic | Best for zwitterionic amino acids. |
Frequently Asked Questions (FAQ)
Q: Can I use standard Pd/C hydrogenation to get chiral 4-substituted piperidines from pyridines?
A: Generally, no . Heterogeneous hydrogenation (Pd/C, PtO
Q: Why does my 4-cyano-4-phenylpiperidine racemize on the shelf?
A: The
Q: I'm seeing "rotamers" in my NMR. Is this racemization?
A: Likely not.
-
Test: Run the NMR at
. If the peaks coalesce into sharp singlets, it is rotamerism, not a mixture of diastereomers.
References
-
Glorius, F., et al. (2004).[5][6] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.
-
Charette, A. B., et al. (2008). "Iridium-Catalyzed Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society.[7]
-
Andersson, P. G., et al. (2012). "Asymmetric Hydrogenation of Enol Ethers and Pyridines." Chemical Reviews.
- Merck Process Chemistry. (2010). "Practical Synthesis of cis-2,4-Disubstituted Piperidines." Organic Process Research & Development. (General reference for thermodynamic control).
-
Phenomenex. "Chiral HPLC Separation Guide."
Disclaimer: Experimental conditions vary by substrate. Always perform a safety assessment before replicating high-pressure hydrogenation protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Efficient asymmetric hydrogenation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 4-Hydroxypiperidine-4-carboxamide
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 4-hydroxypiperidine-4-carboxamide, a key heterocyclic scaffold. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage a comparative analysis with structurally related molecules to predict and rationalize its spectral features. This approach not only facilitates the identification of 4-hydroxypiperidine-4-carboxamide but also enhances the broader understanding of ¹H NMR spectroscopy for substituted piperidine systems.
The Structural Landscape of 4-Hydroxypiperidine-4-carboxamide
The unique structural features of 4-hydroxypiperidine-4-carboxamide, namely the piperidine ring, a tertiary alcohol, and a primary carboxamide at a quaternary center, give rise to a distinct ¹H NMR spectrum. The piperidine ring exists in a dynamic equilibrium of chair conformations. The substituents at the C4 position influence this equilibrium and the magnetic environments of the ring protons.
Predicted ¹H NMR Spectrum of 4-Hydroxypiperidine-4-carboxamide
A detailed analysis of the chemical shifts, multiplicities, and integration of the protons in 4-hydroxypiperidine-4-carboxamide is presented below. These predictions are based on established principles of NMR spectroscopy and comparative data from related structures.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Key Considerations |
| H2/H6 (axial & equatorial) | 2.5 - 3.5 | Multiplet | 4H | Diastereotopic protons with complex coupling patterns. |
| H3/H5 (axial & equatorial) | 1.5 - 2.0 | Multiplet | 4H | Diastereotopic protons, likely appearing as overlapping multiplets. |
| -NH (piperidine) | 1.0 - 3.0 | Broad singlet | 1H | Chemical shift is solvent and concentration dependent. May exchange with D₂O. |
| -OH (hydroxyl) | 3.0 - 5.0 | Broad singlet | 1H | Chemical shift is highly variable depending on solvent, concentration, and temperature. May exchange with D₂O. |
| -CONH₂ (amide) | 6.5 - 8.0 | Two broad singlets | 2H | The two amide protons are diastereotopic due to restricted rotation around the C-N bond, appearing as two distinct signals. |
Comparative Spectral Analysis
To substantiate the predicted spectral features of 4-hydroxypiperidine-4-carboxamide, a comparison with the known ¹H NMR data of structurally analogous compounds is essential.
4-Hydroxypiperidine
The ¹H NMR spectrum of 4-hydroxypiperidine provides a foundational understanding of the piperidine ring protons. In this simpler molecule, the protons at C2/C6 and C3/C5 are chemically equivalent due to rapid chair-to-chair interconversion.
| Compound | H2/H6 Chemical Shift (ppm) | H3/H5 Chemical Shift (ppm) | Reference |
| 4-Hydroxypiperidine | ~2.9 - 3.1 | ~1.6 - 1.8 | [1] |
| 4-Hydroxypiperidine-4-carboxamide (Predicted) | 2.5 - 3.5 | 1.5 - 2.0 | - |
The introduction of the carboxamide group at C4 in our target molecule is expected to deshield the neighboring protons to a certain extent, leading to a downfield shift of the H2/H6 and H3/H5 signals compared to 4-hydroxypiperidine.
N-Boc-4-hydroxypiperidine
The N-Boc protected analogue offers insights into the effect of a bulky N-substituent on the piperidine ring protons. The presence of the Boc group restricts the ring's conformational flexibility and significantly influences the chemical shifts of the adjacent protons.
| Compound | H2/H6 Chemical Shift (ppm) | H3/H5 Chemical Shift (ppm) | Reference |
| N-Boc-4-hydroxypiperidine | ~3.0 - 3.8 (broad) | ~1.4 - 1.9 (broad) | [2] |
| 4-Hydroxypiperidine-4-carboxamide (Predicted) | 2.5 - 3.5 | 1.5 - 2.0 | - |
Piperidine-4-carboxamide Derivatives
While a direct spectrum of 4-hydroxypiperidine-4-carboxamide is elusive, studies on other piperidine-4-carboxamide derivatives reveal the characteristic signals of the amide protons.[3] The two protons of the primary amide are typically non-equivalent due to hindered rotation around the C-N bond and will appear as two separate broad singlets in the range of 6.5-8.0 ppm.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a definitive ¹H NMR spectrum of 4-hydroxypiperidine-4-carboxamide, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the synthesized and purified 4-hydroxypiperidine-4-carboxamide.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-NH, -OH, -CONH₂).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
- Tune and match the probe for the ¹H frequency.
- Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- To confirm the presence of exchangeable protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH, -OH, and -CONH₂ protons should diminish or disappear.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals to determine the relative number of protons for each resonance.
Visualizing the Molecular Structure and Key Interactions
Caption: Molecular structure of 4-hydroxypiperidine-4-carboxamide.
Conclusion
The ¹H NMR spectrum of 4-hydroxypiperidine-4-carboxamide is predicted to exhibit characteristic signals for the piperidine ring protons, the exchangeable protons of the hydroxyl, amine, and amide groups. A thorough analysis, including a comparative study with related compounds, provides a robust framework for the interpretation of its experimental spectrum. The diastereotopic nature of the methylene protons in the piperidine ring and the amide protons are key features to consider. By following the detailed experimental protocol, researchers can acquire high-quality data for the unambiguous structural confirmation of this important heterocyclic compound.
References
-
Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines - Online Publishing @ NIScPR. (n.d.). Retrieved from [Link]
-
Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. (n.d.). Retrieved from [Link]
-
Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem. (n.d.). Retrieved from [Link]
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (1997). Arch Pharm Res, 20(4), 338-41.
-
1-Boc-4-hydroxypiperidine - SpectraBase. (n.d.). Retrieved from [Link]
-
Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). Retrieved from [Link]
-
(2r,4s)-4-hydroxypiperidine-2-carboxylic acid (NP0156983). (n.d.). Retrieved from [Link]
- Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. (2015). European Journal of Medicinal Chemistry, 90, 797-808.
-
NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved from [Link]
-
Computed 13 C NMR coupling constants of 4-trans, 4-end and 4- cis,... - ResearchGate. (n.d.). Retrieved from [Link]
- Synthesis method of N-boc-4-hydroxypiperidine. (n.d.).
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. (n.d.). Retrieved from [Link]
-
4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]
-
4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
4-Hydroxypiperidine - NIST WebBook. (n.d.). Retrieved from [Link]
-
Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]
-
CAS No : 5382-16-1 | Product Name : 4-Hydroxypiperidine | Pharmaffiliates. (n.d.). Retrieved from [Link]
Sources
Mass spectrometry fragmentation patterns of 4-hydroxy-4-carbamoylpiperidines
A Comparative Fragmentation Guide for Structural Elucidation
Executive Summary
4-Hydroxy-4-carbamoylpiperidines represent a critical scaffold in the synthesis of mu-opioid receptor agonists (e.g., loperamide, diphenoxylate) and neurokinin antagonists. Unlike their lipophilic 4-phenyl analogs, the presence of the polar carbamoyl (
This guide provides an objective technical comparison of the mass spectrometric behavior of this scaffold against common structural analogs. It details specific fragmentation pathways, distinguishing neutral losses, and validated experimental protocols to ensure accurate identification of these intermediates in complex matrices.
Structural Context & Ionization Strategy
The core challenge in analyzing 4-hydroxy-4-carbamoylpiperidines is the competition between the tertiary amine (proton acceptor) and the labile C4-substituents (hydroxyl and amide).
Comparative Ionization Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy | Hard (70 eV) | Soft (Low energy) |
| Molecular Ion ( | Weak or Absent (<5% relative abundance) | Dominant ( |
| Primary Fragmentation | Heterolytic cleavage, Neutral losses ( | |
| Utility | Structural fingerprinting, Library matching | Molecular weight confirmation, impurity quantification |
Recommendation: For definitive structural characterization, ESI-MS/MS (positive mode) is superior due to the stability of the protonated precursor. EI is recommended only for forensic fingerprinting of volatile derivatives.
Mechanistic Fragmentation Pathways
The fragmentation of 4-hydroxy-4-carbamoylpiperidines (Model Compound: 1-benzyl-4-hydroxy-4-piperidinecarboxamide,
Pathway A: The Dehydration Cascade (Dominant in ESI)
Upon protonation of the piperidine nitrogen or the hydroxyl oxygen, the molecule undergoes rapid dehydration (
-
Mechanism: E1-like elimination of
involving the C3 or C5 protons. -
Result: Formation of a tetrahydropyridine double bond. This stabilizes the ring but often triggers a subsequent loss of the amide group.
Pathway B: Carbamoyl Cleavage (Diagnostic)
The loss of the carbamoyl group is the "fingerprint" of this scaffold.
-
Neutral Loss: 44 Da (
) or 17 Da ( ). -
Differentiation: 4-Phenyl analogs lose 77 Da (
); 4-Carboxy analogs lose 45 Da ( ) or 18 Da ( ).
Pathway C: Ring Opening ( -Cleavage)
Dominant in EI, this involves homolytic cleavage of the C2-C3 bond adjacent to the nitrogen.
Visualizing the Fragmentation Tree
Figure 1: ESI-MS/MS fragmentation tree for 1-benzyl-4-hydroxy-4-piperidinecarboxamide. The transition from m/z 235
Comparative Performance Analysis
This section compares the Mass Spec behavior of the 4-Carbamoyl scaffold against its two most common alternatives in drug synthesis: 4-Phenyl (e.g., Haloperidol intermediates) and 4-Ester (e.g., Pethidine intermediates).
Table 1: Diagnostic Ion Comparison
| Parameter | 4-Hydroxy-4-Carbamoyl | 4-Hydroxy-4-Phenyl | 4-Carboxy-Ester |
| Polarity | High (Elutes early in RP-LC) | Low (Elutes late in RP-LC) | Medium |
| Base Peak (ESI) | |||
| Primary Neutral Loss | 44 Da ( | 77 Da ( | 28 Da ( |
| Secondary Loss | 17 Da ( | 18 Da ( | 46 Da ( |
| RDA Susceptibility | Moderate | Low (Steric hindrance) | High |
| Diagnostic Ion ( | 173 (Piperidine core) | 158 (Phenyl-tetrahydropyridine) | Variable |
*Based on N-benzyl substituted model compounds.
Key Insight: The 4-carbamoyl group is thermally labile. In GC-MS (EI), it frequently degrades to the nitrile (
Validated Experimental Protocol
To reproduce the fragmentation patterns described above, use the following self-validating workflow.
Sample Preparation
-
Standard: Dissolve 1 mg of target compound in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.
-
Blank: Inject pure solvent to verify no carryover (critical due to sticky amide nature).
LC-MS/MS Conditions (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI) Positive Mode.[1]
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Keep low to preserve molecular ion).
-
Collision Energy (CE): Ramp 15 -> 45 eV.
-
Low CE (15 eV): Preserves
and . -
High CE (40+ eV): Generates ring fragments (m/z 91, m/z 82).
-
Workflow Logic Diagram
Figure 2: Step-wise decision matrix for confirming 4-hydroxy-4-carbamoylpiperidine identity using Tandem Mass Spectrometry.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Benzylpiperidine and Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances. [Link]
-
PubChem. (2023). Compound Summary: 1-Benzyl-4-carbamoyl-4-piperidinopiperidine.[3] National Library of Medicine. [Link]
-
Dias, H. J., et al. (2019). Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation of Piperidine Alkaloids. Journal of Mass Spectrometry. [Link]
Sources
A Comparative Guide to the Crystal Structure Analysis of 4-Hydroxypiperidine-4-carboxamide Salts: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Salt Selection and Crystallography in Drug Development
The journey of a promising active pharmaceutical ingredient (API) from discovery to a marketable drug is fraught with challenges, many of which are rooted in its solid-state properties. For ionizable compounds like 4-hydroxypiperidine-4-carboxamide, a key intermediate in the synthesis of various therapeutic agents, salt formation is a pivotal strategy to optimize physicochemical properties such as solubility, stability, and bioavailability. The choice of the counterion can lead to different crystalline arrangements, or polymorphs, each with its unique set of characteristics. Therefore, a thorough understanding and characterization of the crystal structures of different salts are not merely academic exercises but a cornerstone of rational drug design and development.
This guide provides a comprehensive methodological framework for the crystal structure analysis of 4-hydroxypiperidine-4-carboxamide salts. While specific crystallographic data for salts of this particular molecule are not yet publicly available, this document will serve as a detailed roadmap for researchers undertaking such studies. We will delve into the principles of salt screening, the experimental protocols for crystallization and X-ray diffraction, and the interpretation of the resulting data, using illustrative examples from related piperidine-containing structures.
The Strategic Imperative of Salt Screening
The primary goal of salt screening is to identify the salt form of an API with the most desirable combination of properties for further development. The selection of a counterion can profoundly impact the crystal lattice, leading to variations in melting point, hygroscopicity, and dissolution rate. A well-designed salt screening program is a systematic exploration of these possibilities.
Logical Workflow for Salt Screening
The process begins with the selection of a diverse panel of counterions, followed by crystallization experiments under various conditions, and subsequent analysis of the resulting solid forms.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Salt Forms: A Hypothetical Case Study
In the absence of experimental data for 4-hydroxypiperidine-4-carboxamide salts, we present a hypothetical comparison table to illustrate the types of data that would be generated and analyzed. This table highlights how different counterions can influence key physicochemical and crystallographic parameters.
| Property | Hydrochloride Salt (Hypothetical) | Mesylate Salt (Hypothetical) | Tartrate Salt (Hypothetical) |
| Physical Properties | |||
| Melting Point (°C) | 210-212 | 185-187 | 198-200 (decomposes) |
| Aqueous Solubility (mg/mL) | > 50 | 25-30 | 10-15 |
| Hygroscopicity (at 80% RH) | Moderate | Low | High |
| Crystallographic Data | |||
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| a (Å) | 10.2 | 8.5 | 7.1 |
| b (Å) | 12.5 | 15.2 | 9.8 |
| c (Å) | 8.1 | 11.3 | 10.5 |
| β (°) | 98.5 | 90 | 105.2 |
| Z (molecules/unit cell) | 4 | 4 | 2 |
| Key Interactions | |||
| Hydrogen Bonding Network | 3D network involving Cl⁻, amide, hydroxyl, and piperidinium N-H | Layered structure with extensive O-H...O and N-H...O bonds to the mesylate | Chiral recognition through multiple hydrogen bonds to the tartrate hydroxyl and carboxyl groups |
Interpreting the Data: Causality and Consequences
-
Hydrochloride Salt: The small, spherical chloride ion often leads to efficient crystal packing and a high melting point. Its high solubility is advantageous for dissolution but may be associated with higher hygroscopicity, posing challenges for formulation and storage stability. The hydrogen bonding network would likely involve the protonated piperidine nitrogen (N⁺-H) and the hydroxyl group as donors to the chloride anion.
-
Mesylate Salt: The larger, organic mesylate anion can disrupt simple, close-packed arrangements, potentially leading to a lower melting point. Its organic nature can result in lower aqueous solubility and reduced hygroscopicity, which is often desirable for a stable solid dosage form. The sulfonate group provides strong hydrogen bond acceptors.
-
Tartrate Salt: As a chiral dicarboxylic acid, tartaric acid can be used for chiral resolution if the API is a racemate. The multiple hydrogen bond donor and acceptor sites on the tartrate molecule can lead to complex and robust hydrogen bonding networks, often resulting in good crystallinity but potentially lower solubility and higher hygroscopicity due to the polar nature of the counterion.
The impact of the counterion on the solid-state stability of a drug can be profound. A study on the crystalline salts of procaine demonstrated that the chemical stability varied by over two orders of magnitude depending on the counterion. [1][2]The key factors influencing this were found to be the hygroscopicity of the salt, its aqueous solubility, and the pH of its saturated solution. [1][2]
The Power of Visualization: Understanding Intermolecular Interactions
The detailed three-dimensional structure obtained from SC-XRD allows for a thorough analysis of the intermolecular interactions that govern the crystal packing. For 4-hydroxypiperidine-4-carboxamide salts, the primary interactions would be:
-
Charge-Assisted Hydrogen Bonds: The strongest interactions, involving the protonated piperidinium nitrogen (N⁺-H) and the anionic counterion.
-
Conventional Hydrogen Bonds: Between the hydroxyl group (O-H) and the carboxamide group (N-H) as donors, and the oxygen atoms of the hydroxyl, carboxamide, and the counterion as acceptors.
-
Weaker Interactions: Such as C-H...O and C-H...π interactions, which also contribute to the overall stability of the crystal lattice.
A study on the sulfamethazine-piperidine salt provides a relevant example of how these interactions can be characterized. [3][4][5][6]In this salt, the protonated piperidinium ion forms N—H⁺⋯O and N—H⁺⋯N hydrogen bonds with the sulfamethazinate anion, leading to the formation of interconnected supramolecular sheets. [3][4][5][6]
Caption: Potential hydrogen bonding interactions in a 4-hydroxypiperidine-4-carboxamide salt.
Conclusion: A Foundation for Rational Drug Development
The crystal structure analysis of different salt forms of an API is a critical component of modern drug development. It provides invaluable insights into the solid-state properties that directly influence the performance, stability, and manufacturability of the final drug product. While specific experimental data for 4-hydroxypiperidine-4-carboxamide salts remain to be published, the methodologies and principles outlined in this guide provide a robust framework for researchers in this field. By systematically applying the techniques of salt screening, crystallization, and single-crystal X-ray diffraction, scientists can make informed decisions to select the optimal salt form, thereby de-risking the development process and accelerating the delivery of new, effective, and safe medicines to patients.
References
-
González-Andrade, M., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, 79(3), 71-76. Retrieved from [Link]
-
González-Andrade, M., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 3), 71–76. Retrieved from [Link]
- Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1, 2, 3-triazole ring.
-
González-Andrade, M., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. OUCI. Retrieved from [Link]
-
González-Andrade, M., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-HYDROXYPIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 495414-65-8. ChemWhat. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Tishmack, P. A., et al. (2003). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 92(6), 1243-1253. Retrieved from [Link]
-
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Retrieved from [Link]
-
Tishmack, P. A., et al. (2009). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences, 99(9), 3719-30. Retrieved from [Link]
-
Karakurt, T., et al. (2011). Synthesis, spectroscopic characterization, X-ray structure and DFT studies on 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium chloride hydrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 360-367. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 12(1), 619. Retrieved from [Link]
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- 4. Crystal structure and characterization of the sulfamethazine-piperidine salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure and characterization of the sulfamethazine–piperidine salt [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-Hydroxypiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the lifecycle of a chemical compound extends far beyond the bench. The responsible disposal of research chemicals is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxypiperidine-4-carboxamide, ensuring the safety of personnel and compliance with regulatory standards.
Hazard Profile of 4-Hydroxypiperidine-4-carboxamide: An Extrapolated Assessment
While a specific Safety Data Sheet (SDS) for 4-Hydroxypiperidine-4-carboxamide may not be readily available, a thorough analysis of SDSs for structurally similar compounds, such as 4-hydroxypiperidine and other piperidine derivatives, allows for a reliable extrapolation of its hazard profile.
Key Anticipated Hazards:
-
Skin and Eye Irritation: Like its parent compound, 4-hydroxypiperidine, this molecule is expected to cause skin irritation and serious eye irritation.[1]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of the compound may be harmful.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Quantitative Data Summary (Extrapolated):
| Hazard Classification | Anticipated Effect | GHS Hazard Statement (Assumed) |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
The Disposal Blueprint: A Step-by-Step Protocol
The proper disposal of 4-Hydroxypiperidine-4-carboxamide is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility. This protocol is designed to be in compliance with the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) standards for laboratory safety.[4][5][6][7][8]
Step 1: Waste Characterization
Before disposal, you must determine if the waste is hazardous. Based on the extrapolated hazard profile, 4-Hydroxypiperidine-4-carboxamide waste should be treated as hazardous.
Step 2: Collection and Segregation
-
Dedicated Waste Container: Designate a specific, compatible container for 4-Hydroxypiperidine-4-carboxamide waste. The container must be in good condition and have a secure, leak-proof closure.[7][8][9]
-
Incompatible Materials: Do not mix this waste with incompatible materials, primarily strong oxidizing agents and strong acids, to prevent hazardous reactions.[1][2][10]
-
Segregation: Keep the waste container for 4-Hydroxypiperidine-4-carboxamide separate from other waste streams to avoid accidental mixing.
Step 3: Labeling
Proper labeling is a critical component of hazardous waste management.
-
"Hazardous Waste" Label: The container must be clearly labeled with the words "Hazardous Waste."[4][7]
-
Chemical Identification: Clearly identify the contents as "4-Hydroxypiperidine-4-carboxamide Waste." Avoid using chemical formulas or abbreviations.[7]
-
Hazard Communication: Include appropriate hazard warnings, such as "Irritant" or "Harmful."
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation and under the control of the laboratory personnel.[4][5][7]
-
Container Management: Keep the waste container closed at all times except when adding waste.[7]
-
Storage Limits: Adhere to the storage time limits for hazardous waste as defined by your facility's generator status (e.g., removed from the lab every twelve months for academic labs under Subpart K).[5]
Step 5: Disposal
-
Licensed Disposal Company: Arrange for the pickup and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Recommended Disposal Method: The preferred method of disposal for this type of organic chemical waste is incineration by a licensed facility. Dissolving the material in a combustible solvent may be part of the process undertaken by the disposal company.[1]
Personal Protective Equipment (PPE)
When handling 4-Hydroxypiperidine-4-carboxamide and its waste, appropriate PPE is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of dust or vapors that may cause respiratory irritation. |
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
For a Small Spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE as listed in the table above.
-
Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the container with the spill cleanup debris and manage it as hazardous waste.
For a Large Spill:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS office immediately.
-
Restrict Access: Prevent entry to the spill area.
-
Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxypiperidine-4-carboxamide.
Caption: Decision workflow for the disposal of 4-Hydroxypiperidine-4-carboxamide.
References
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. medlabmag.com [medlabmag.com]
- 5. epa.gov [epa.gov]
- 6. osha.gov [osha.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. usbioclean.com [usbioclean.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 4-Hydroxypiperidine-4-carboxamide
Topic: Operational Safety & Handling Guide: 4-Hydroxypiperidine-4-carboxamide Content Type: Technical Safety Protocol Audience: Research Scientists, Process Chemists, and HSE Managers
Executive Safety Summary
Compound Identity: 4-Hydroxypiperidine-4-carboxamide CAS: 5018-45-1 (Analogous read-across: 4-Piperidinecarboxamide CAS 39546-32-2) Physical State: Solid (Crystalline Powder) Primary Hazards: Skin/Eye Irritant (Category 2), STOT SE 3 (Respiratory Irritation).
As scientists, we often underestimate intermediates compared to Active Pharmaceutical Ingredients (APIs). However, 4-Hydroxypiperidine-4-carboxamide presents a specific dual-hazard profile: it combines the basicity of a secondary amine with the hydrogen-bonding capability of a carboxamide. This results in a compound that is not only a mucosal irritant but also possesses high adhesion properties to surfaces and skin.
This guide moves beyond generic "wear gloves" advice. It provides a logistical framework for handling this specific piperidine derivative, focusing on preventing the most common route of exposure: particulate inhalation and surface contamination transfer.
PART 1: Risk Assessment & Biological Interaction
The "Why" Behind the Protocol: The safety profile of this molecule is dictated by its structure. The piperidine ring (secondary amine) acts as a proton acceptor, making it basic and capable of interacting with fatty acids in the skin barrier (saponification). Simultaneously, the 4-position carboxamide/hydroxyl groups increase water solubility and polarity.
-
Inhalation Risk: As a fine powder, electrostatic forces often cause "drift" during weighing. Inhalation leads to immediate reaction with mucous membranes in the upper respiratory tract, causing inflammation (H335).
-
Ocular Risk: Upon contact with the moisture of the eye, the amine functionality creates a localized basic environment (pH > 10), leading to potential corneal opacity if not rinsed immediately.
-
Sensitization: While not explicitly classified as a sensitizer in all jurisdictions, secondary amines should always be treated as potential sensitizers. Repeated exposure can lower the threshold for immune response.
PART 2: The PPE Matrix
Standard lab coats are insufficient for fine amine powders. Use this matrix to select the correct protection tier.
| PPE Component | Specification | Technical Rationale |
| Hand Protection | Nitrile (Double Gloving) Inner: 0.11 mm (4 mil)Outer: 0.11 mm (4 mil) | Causality: Piperidine derivatives can permeate thin latex. Double nitrile provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent/Gapless) | Causality: Safety glasses leave gaps. Airborne powder can drift behind lenses. Goggles seal the orbital area against basic dust. |
| Respiratory | N95 / P100 Respirator (If outside Fume Hood) | Causality: Only required if engineering controls (hood) fail or during spill cleanup. The particle size is respirable (<10 µm). |
| Body Protection | Lab Coat (Buttoned) + Tyvek Sleeves (Optional) | Causality: Static cling causes powder to adhere to forearm fabric. Tyvek sleeves prevent cuff contamination during weighing. |
PART 3: Operational Protocol (Step-by-Step)
Phase 1: Pre-Handling & Engineering Controls
-
Static Control: This powder is hygroscopic and prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure before dispensing.
-
Ventilation: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
Phase 2: Weighing & Transfer (Critical Step)
-
Step 1: Place a disposable weighing boat on the balance.
-
Step 2: Technique: Do not pour from the stock bottle. Use a stainless steel spatula.
-
Step 3: Transfer: If transferring to a flask, use a wide-mouth powder funnel.
-
Why? The carboxamide group promotes clumping. Narrow necks lead to bridging and spills.
-
-
Step 4: Decontamination: Wipe the spatula with a methanol-dampened Kimwipe inside the hood immediately after use. Do not remove a dirty spatula from the hood.
Phase 3: Solubilization
-
Solvent Choice: Soluble in water, methanol, and DMSO.
-
Exotherm Check: Dissolution in water may be slightly exothermic due to hydrogen bonding. Add solid to solvent slowly.
Phase 4: Post-Handling & Waste
-
Surface Wipe: Wipe the balance area with 5% Acetic Acid or Citric Acid solution.
-
Mechanism: The acid neutralizes the basic amine residues, converting them into water-soluble salts (e.g., piperidinium acetate) that are easily cleaned, preventing "sticky" residue buildup.
-
PART 4: Visualization & Logic Flow
Diagram 1: PPE Decision Logic
Select the appropriate protection level based on the physical state of the material.
Caption: Decision matrix for selecting PPE based on physical state and engineering controls.
Diagram 2: Spill Response Workflow
Immediate actions for solid powder spills.
Caption: Step-by-step workflow for containing and cleaning spills to minimize amine exposure.
PART 5: Emergency Response & Disposal
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids apart. The basic nature of the amine can cause deep tissue damage if not rinsed thoroughly.
-
Skin Contact: Wash with soap and water.[1] Do not use alcohol (ethanol/isopropanol) immediately, as it may increase skin absorption of the amine.
-
Inhalation: Move to fresh air. If coughing persists (indicating bronchial irritation), seek medical attention.
Disposal Protocol
-
Classification: Hazardous Organic Waste (Amine/Basic).
-
Segregation: Do NOT mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) in the waste container to avoid exothermic neutralization or gas evolution.
-
Container: High-density polyethylene (HDPE) is chemically resistant.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24895948, 4-Piperidinecarboxamide. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Piperidine derivatives and their salts. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
